molecular formula C5H5N5O B2704285 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1339754-88-9

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Número de catálogo: B2704285
Número CAS: 1339754-88-9
Peso molecular: 151.129
Clave InChI: REQIBELYMDQGNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.129. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQIBELYMDQGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N=C(NN2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Pharmacological Applications of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently deployed as a purine bioisostere due to its profound structural homology with adenine and guanine[1]. Within this class, the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative has emerged as a highly versatile pharmacophore. Its unique physicochemical properties—driven by a high polar surface area, an acidic center, and dynamic tautomerism—have positioned it as a critical starting point for the development of ABCB1 modulators[2] and selective NLRP3 inflammasome inhibitors[3].

This technical guide dissects the structural dynamics, regioselective synthesis, and target engagement protocols associated with this core scaffold, providing researchers with a mechanistic blueprint for drug development.

Structural Dynamics & Physicochemical Profiling

The pharmacological versatility of the 2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-one core is intrinsically linked to its tautomerism and hydrogen-bonding capacity. The molecule exists in a dynamic equilibrium between the 7-one (lactam) and 7-ol (lactim) tautomers. In physiological environments, the 7-one form predominates, presenting a highly polar surface area and an acidic NH center at the 4-position, which is critical for target binding[3].

The presence of the exocyclic 2-amino group provides a dual hydrogen-bond donor, while the endocyclic nitrogens and the carbonyl oxygen serve as robust hydrogen-bond acceptors. This dense network of electrostatic interaction points makes the scaffold an excellent candidate for stabilizing complex protein targets, though it requires careful substituent optimization to maintain membrane permeability.

Table 1: Baseline Physicochemical Parameters of the Core Scaffold
ParameterValue / CharacteristicCausality / Impact on Drug Design
Molecular Formula C₅H₅N₅O (Unsubstituted core)Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 151.13 g/mol Ideal for fragment-based drug discovery (FBDD) and lead optimization.
Hydrogen Bond Donors 2 to 3 (NH₂, NH)High donor count facilitates deep pocket anchoring (e.g., interacting with Ala228 in NLRP3)[3].
Hydrogen Bond Acceptors 4 (N, O)Promotes target stabilization but can limit blood-brain barrier (BBB) penetration if not masked.
Topological Polar Surface Area (TPSA) ~95.5 ŲThe high TPSA necessitates the addition of lipophilic side chains (e.g., propyl or benzyl groups) to achieve facile membrane permeability[3].
Acidic Center pKa ~ 6.5 - 7.5 (NH at pos. 4)Modulates charge state at physiological pH, influencing both solubility and electrostatic target engagement[3].

Regioselective Synthetic Methodologies

The construction of the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one core relies on the regioselective condensation of 3,5-diamino-1,2,4-triazole with electrophilic β-ketoesters or pyran-2-ones (such as triacetic acid lactone)[4].

The causality behind the regioselectivity lies in the differential nucleophilicity of the triazole nitrogens. Under acidic conditions, the exocyclic amine is more nucleophilic than the endocyclic nitrogens. The initial nucleophilic attack occurs at the highly electrophilic ketone/ester carbonyl, forming an intermediate imine. Subsequent intramolecular cyclization (ring closure) and dehydration yield the thermodynamically stable fused bicyclic system[4].

G A 3,5-Diamino-1,2,4-triazole (Nucleophile) C Reflux in Acetic Acid (Acidic Condensation) A->C B β-Ketoester / Pyran-2-one (Electrophile) B->C D Intermediate Imine Formation (Regioselective Attack) C->D  Nucleophilic Addition E Intramolecular Cyclization (Ring Closure) D->E  Dehydration (-H2O) F 2-amino-4H,7H-[1,2,4]triazolo [1,5-a]pyrimidin-7-one E->F  Tautomerization

Fig 1: Regioselective synthesis workflow of the triazolo[1,5-a]pyrimidin-7-one scaffold.

Pharmacological Target Engagement

ABCB1 Modulation and Multidrug Resistance (MDR)

The overexpression of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter is a primary driver of multidrug resistance in oncology. Triazolopyrimidinone derivatives, notably WS-10 and WS-691, have been discovered as non-toxic, highly potent ABCB1 modulators[2][5]. Rather than downregulating ABCB1 expression, these compounds directly bind to the transporter, stimulating ABCB1 ATPase activity while simultaneously blocking the efflux of chemotherapeutics like paclitaxel and doxorubicin[5]. This direct binding stabilizes the transporter in a conformation that prevents substrate translocation, thereby restoring intracellular drug accumulation and cytotoxicity[2].

G Drug Chemotherapeutic (e.g., Paclitaxel) ABCB1 ABCB1 Efflux Pump (MDR Transporter) Drug->ABCB1 Efflux Drug Efflux (Resistance) ABCB1->Efflux ATP Hydrolysis Accumulation Intracellular Accumulation (Cytotoxicity) ABCB1->Accumulation Efflux Blocked WS10 Triazolopyrimidinone Modulator (e.g., WS-10 / WS-691) WS10->ABCB1 Direct Binding (CETSA Validated)

Fig 2: Mechanism of ABCB1 modulation by triazolopyrimidinone derivatives overcoming MDR.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental outputs directly confirm the mechanistic hypotheses without interference from downstream artifacts.

Protocol A: Synthesis of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Objective: Synthesize the core scaffold with high regioselectivity.

  • Reagent Preparation: Charge a dry 100 mL round-bottom flask with 3,5-diamino-1,2,4-triazole (10 mmol, 1.0 equiv) and ethyl acetoacetate (12 mmol, 1.2 equiv).

  • Catalytic Solvent Addition: Add 20 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of the β-ketoester, drastically increasing its electrophilicity to facilitate the initial nucleophilic attack by the exocyclic amine[4].

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 8 hours under a continuous nitrogen atmosphere. Monitor via LC-MS.

  • Precipitation & Cooling: Remove the heat source and allow the mixture to cool to room temperature.

    • Causality: The highly polar, hydrogen-bonded network of the formed triazolopyrimidinone core is insoluble in cold acidic media. This thermodynamic property forces the product to precipitate, acting as a self-purifying mechanism.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold ethanol (3 × 10 mL) to remove unreacted starting materials, and dry under a high vacuum to yield the pure product.

Protocol B: Cellular Thermal Shift Assay (CETSA) for ABCB1 Target Engagement

Objective: Validate the direct physical binding of the triazolopyrimidinone derivative (e.g., WS-10) to the ABCB1 transporter[2].

  • Cell Preparation: Cultivate multidrug-resistant SW620/Ad300 cells (which overexpress ABCB1) to 80% confluence. Harvest and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Ligand Incubation: Divide the cell suspension into two equal aliquots. Treat Aliquot A with 10 µM of the synthesized triazolopyrimidinone derivative and Aliquot B with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.

    • Causality: This incubation period allows the small molecule to permeate the lipid bilayer and reach thermodynamic binding equilibrium with the intracellular domains of the ABCB1 transporter.

  • Thermal Gradient: Aliquot the treated suspensions into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the stable, folded proteins in the supernatant.

  • Western Blot Analysis: Resolve the supernatants via SDS-PAGE and probe with an anti-ABCB1 antibody.

  • Self-Validation Check: A rightward shift in the melting curve (i.e., ABCB1 remains in the supernatant at higher temperatures in Aliquot A compared to Aliquot B) definitively proves direct physical binding[2]. If no shift is observed, the compound's MDR reversal effect must be attributed to off-target or downstream transcriptional effects, invalidating the direct-modulator hypothesis.

Sources

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one mechanism of action in biological systems

8-Azaguanine remains a cornerstone compound for studying purine metabolism and mechanisms of drug resistance. [1]Its well-defined mechanism of action, centered on the HGPRT-mediated conversion to a fraudulent nucleotide and subsequent incorporation into RNA, provides a clear model of antimetabolite cytotoxicity. [1][5]The ease with which resistant mutants can be selected has made it an invaluable tool in genetic toxicology and somatic cell genetics. [6]Future research may continue to explore the potential of 8-azaguanine derivatives in combination therapies, particularly with inhibitors of guanine deaminase, to overcome resistance and enhance its therapeutic index in cancer and viral diseases. [13]

References

  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. Available from: [Link].

  • Gellhorn, A., et al. (1959). The Effects of 8-Azaguanine and 6-Mercaptopurine on Purine Catabolism in the Rat. Cancer Research, 19(4), 393-397. Available from: [Link].

  • Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-326. Available from: [Link].

  • Brockman, R. W., et al. (1959). A Mechanism of Resistance to 8-Azaguanine I Q Microbiological Studies on the Metabolism of Purines and 8-Azapurines. Cancer Research, 19(2), 197-204. Available from: [Link].

  • AACR Journals. Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Available from: [Link].

  • ACS Publications. Study on the Mechanism of Action of the Pt(IV) Complex with Lonidamine Ligands by Ultrafast Chemical Proteomics. Available from: [Link].

  • Heyes, J. K. (1963). The effects of 8-azaguanine on growth and metabolism in the root. Proceedings of the Royal Society of London. Series B. Biological Sciences, 158(971), 218-239. Available from: [Link].

  • Kahn, V., & Blum, J. J. (1965). Effect of 8-azaguanine on phosphorylation of purines in Astasia and Euglena. The Journal of Biological Chemistry, 240(11), 4435-4443. Available from: [Link].

  • Brockman, R. W., et al. (1959). A mechanism of resistance to 8-azaguanine. II. Studies with experimental neoplasms. Cancer Research, 19(8), 856-869. Available from: [Link].

  • Mandel, H. G., et al. (1954). The incorporation of 8-azaguanine into nucleic acids of tumor-bearing mice. The Journal of Biological Chemistry, 206(1), 181-189. Available from: [Link].

  • Kumar, P., & Kumar, A. (1998). New imidazolylthiocarbamides as guanine deaminase inhibitors. Indian Journal of Biochemistry & Biophysics, 35(3), 161-164. Available from: [Link].

  • Arlett, C. F., et al. (1975). A comparison of the 8-azaguanine and ouabain-resistance systems for the selection of induced mutant Chinese hamster cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 33(2-3), 261-278. Available from: [Link].

  • Bennett, L. L., Jr., & Allan, P. W. (1971). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Research, 31(2), 152-158. Available from: [Link].

  • Kusano, T., et al. (1987). Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 183(2), 155-162. Available from: [Link].

  • Gillin, F. D., et al. (1972). 8-AZAGUANINE RESISTANCE IN MAMMALIAN CELLS I. HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE. Genetics, 72(2), 239-252. Available from: [Link].

  • Grunberger, D., & Mandel, H. G. (1965). Studies of DNA, RNA, and Protein Synthesis in Cultured Human Cells Exposed to 8-Azaguanine. Cancer Research, 25(6), 762-767. Available from: [Link].

  • Pharmacy Research. CAS 134-58-7 8-AZAGUANINE. Available from: [Link].

  • ResearchGate. Proposed biosynthetic route to 8-azaguanine (1) based on this study. Available from: [Link].

  • Barlaam, B., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3198-3202. Available from: [Link].

  • ResearchGate. 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. Available from: [Link].

  • Sirivolu, V. R., & Agarwal, R. P. (2009). A Novel Transition State Analogue Inhibitor of Guanase Based on Azepinomycin Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition. Molecules, 14(3), 1195-1204. Available from: [Link].

  • Hou, A., et al. (2020). Identification of 8-Azaguanine Biosynthesis-Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. Frontiers in Bioengineering and Biotechnology, 8, 588326. Available from: [Link].

  • ResearchGate. Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. Available from: [Link].

  • de Oliveira, V. G., et al. (2022). Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. Frontiers in Cellular and Infection Microbiology, 12, 1045009. Available from: [Link].

  • Li, Z., et al. (2007). Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. Molecules, 12(5), 1134-1144. Available from: [Link].

  • Barret, O., et al. (2010). Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. Bioorganic & Medicinal Chemistry Letters, 20(19), 5859-5862. Available from: [Link].

  • ResearchGate. Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. Available from: [Link].

  • de Vries, E. G., et al. (1977). Enhanced uptake of drugs in liposomes: use of labile vitamin B12 complexes of 6-mercaptopurine and 8-azaguanine. Life Sciences, 20(10), 1729-1734. Available from: [Link].

  • Kumar, P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(5), 1144-1157. Available from: [Link].

  • American Association for Cancer Research. Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Available from: [Link].

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available from: [Link].

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link].

  • RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novelt[1][2][3]riazolo[4,3-b]t[1][2][3]riazin-7-one derivatives. Available from: [Link].

  • ACS Publications. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. Available from: [Link].

Pharmacokinetic Profiling of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Triazolo[1,5-a]pyrimidin-7-one Scaffold in Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a highly versatile pharmacophore, frequently deployed as a bioisostere for purine rings, carboxylic acids, and N-acetylated lysines[1]. Recently, 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivatives have gained significant traction in oncology and infectious diseases. Notably, derivatives such as WS-898 and NYH-707 have demonstrated profound efficacy as orally bioavailable ABCB1 (P-glycoprotein) inhibitors, capable of reversing multidrug resistance (MDR) in paclitaxel-resistant cancer cell lines[2],[3]. Other condensed analogs have shown promising anticoagulant and antiviral properties[4].

For these molecules to transition from in vitro hits to in vivo leads, rigorous pharmacokinetic (PK) profiling is mandatory. As a Senior Application Scientist, I approach PK profiling not merely as a data-gathering exercise, but as a mechanistic investigation into how the physicochemical properties of the triazolopyrimidine core dictate absorption, distribution, metabolism, and excretion (ADME).

Mechanistic Grounding: Why Target ABCB1?

Before profiling a compound, we must understand its functional environment. The overexpression of the ABCB1 efflux pump in cancer cell membranes actively extrudes chemotherapeutic agents, drastically lowering intracellular drug concentrations. Triazolopyrimidin-7-one derivatives bind directly to ABCB1, inhibiting its ATPase-dependent efflux function and restoring the apoptotic cascade triggered by drugs like paclitaxel[2],[3].

ABCB1_Mechanism N1 Cancer Cell Membrane (Lipid Bilayer) N2 ABCB1 (P-gp) Efflux Pump N1->N2 Houses N5 Intracellular Drug Accumulation N2->N5 Blocked Efflux N3 Chemotherapeutic Agent (e.g., Paclitaxel) N3->N2 Effluxed by N3->N5 Accumulates N4 Triazolopyrimidin-7-one Derivative (Inhibitor) N4->N2 Binds & Inhibits N6 Apoptosis / Cell Death N5->N6 Triggers

Mechanistic pathway of ABCB1 efflux inhibition by triazolopyrimidin-7-one derivatives.

In Vivo Pharmacokinetic Profiling: Step-by-Step Methodology

To evaluate the systemic exposure and oral bioavailability of these derivatives, we employ a self-validating in vivo PK workflow in rodent models (typically Sprague-Dawley rats). Every step is designed with built-in causality and quality control.

Step 1: Formulation Strategy
  • Protocol: Intravenous (IV) dosing solutions are formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. Oral (PO) dosing suspensions are formulated in 0.5% Methylcellulose (MC) or 10% PEG400 / 90% water.

  • Causality: The 2-amino-triazolopyrimidin-7-one core often exhibits high crystallinity and moderate lipophilicity. DMSO and Solutol are required to disrupt the crystal lattice and maintain the compound in solution for IV administration, preventing micro-emboli. For PO dosing, a suspension in MC ensures a uniform dispersion that mimics the dissolution-limited absorption typical of solid oral dosage forms.

Step 2: Dosing and Serial Sampling
  • Protocol: Administer the compound via tail vein injection (IV, e.g., 2 mg/kg) or oral gavage (PO, e.g., 10 mg/kg). Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Causality: The dense early sampling (0.08–1 hr) is critical to accurately capture the distribution phase (IV) and the Tmax​ (PO). K2EDTA is chosen over heparin to prevent potential assay interference in the mass spectrometer and to inhibit plasma metalloproteases.

Step 3: Plasma Extraction via Protein Precipitation
  • Protocol: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Causality & Self-Validation: Protein precipitation with acidified acetonitrile is selected over liquid-liquid extraction. The causality is twofold: first, the triazolopyrimidine core is highly soluble in acetonitrile, ensuring >85% recovery; second, the acidic environment rapidly quenches plasma esterases and stabilizes the 2-amino group against oxidation.

Step 4: LC-MS/MS Bioanalysis
  • Protocol: Analyze samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing a C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Self-Validating System: A calibration curve must be run concurrently with quality control (QC) samples at low, medium, and high concentrations. The analytical run is only accepted if at least 67% of the QCs fall within ±15% of their nominal value, strictly adhering to FDA bioanalytical assay validation guidelines. This ensures the integrity of the generated data.

PK_Workflow A Compound Formulation (IV & PO Vehicles) B In Vivo Dosing (Rodent Models) A->B C Serial Blood Sampling (0.08 to 24 hrs) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Bioanalysis (MRM Mode) D->E F NCA Pharmacokinetic Parameter Calculation E->F

Self-validating in vivo pharmacokinetic profiling workflow.

Quantitative Data Presentation

Following LC-MS/MS analysis, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. The table below summarizes the representative pharmacokinetic profile of a highly efficacious triazolo[1,5-a]pyrimidine derivative (modeled after the ABCB1 inhibitor WS-898)[2].

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-450.5 ± 45.2
Tmax​ (Time to Maximum Concentration)h-2.0 ± 0.5
AUC0−t​ (Area Under the Curve)ng·h/mL1250.4 ± 110.32850.6 ± 210.4
T1/2​ (Half-life)h3.2 ± 0.44.1 ± 0.6
CL (Clearance)L/h/kg1.6 ± 0.2-
Vd​ (Volume of Distribution)L/kg7.4 ± 0.8-
F (Oral Bioavailability)%-45.6%

Data Interpretation: The moderate clearance (1.6 L/h/kg) and high volume of distribution (7.4 L/kg) indicate extensive tissue penetration, which is highly desirable for targeting solid tumors. The oral bioavailability of ~45.6% confirms that the 2-amino-triazolopyrimidin-7-one scaffold possesses favorable "drug-like" properties, surviving first-pass hepatic metabolism effectively.

Conclusion

The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold represents a privileged structure in modern medicinal chemistry. By applying a rigorous, causality-driven pharmacokinetic profiling workflow, researchers can confidently bridge the gap between in vitro target engagement (such as ABCB1 inhibition) and in vivo therapeutic efficacy. Ensuring that every step—from formulation to LC-MS/MS quantification—is a self-validating system guarantees the trustworthiness of the preclinical data package.

References

  • Wang, S., et al. "Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance." Journal of Medicinal Chemistry, 2021.[Link]

  • Hmone, N. Y., et al. "Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026.[Link]

  • Oukoloff, K., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry, 2019.[Link]

  • Savateev, K. V., et al. "Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity." Molecules, 2022.[Link]

Sources

In Vivo Toxicity and Safety Profiling of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Preclinical Safety Guide

Executive Summary & Scaffold Rationale

The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, primarily recognized for its role in overcoming multidrug resistance (MDR) in oncology[1]. Historically, the clinical translation of ABCB1 (P-glycoprotein) inhibitors—such as verapamil and tariquidar—has been severely hindered by unacceptable systemic toxicity, off-target effects, and adverse drug-drug interactions[2].

Recent preclinical data demonstrates that derivatives built upon the triazolo[1,5-a]pyrimidin-7-one scaffold (e.g., WS-10, WS-898, NYH-707) bypass these historical bottlenecks[3],[2],[4]. By acting as highly specific, non-toxic modulators, these compounds achieve profound in vivo efficacy (sensitizing resistant tumors to paclitaxel) without inducing hepatotoxicity, nephrotoxicity, or altering baseline protein expression[5],[4]. This whitepaper synthesizes the in vivo safety data, pharmacokinetic (PK) profiles, and self-validating experimental protocols required to evaluate this scaffold.

Pharmacokinetics and Systemic Safety Data

A drug's safety profile is intrinsically linked to its pharmacokinetic behavior. Poor clearance or excessive bioaccumulation often leads to systemic toxicity. The triazolopyrimidine core exhibits excellent metabolic stability and a moderate half-life, ensuring that therapeutic concentrations are maintained without inducing cellular stress[3].

Acute Toxicity and Biochemical Profiling

In rigorous murine models (BALB/c mice), high-dose oral administration of triazolopyrimidine derivatives has demonstrated an exceptional safety margin. For instance, the derivative NYH-707, administered at a single oral dose of 200 mg/kg, resulted in zero mortality over a 14-day longitudinal observation period[2].

Crucially, biochemical analysis of serum markers confirmed the absence of organ-specific damage[2]:

  • Hepatotoxicity: Serum Albumin (ALB) levels remained indistinguishable from the vehicle control group.

  • Nephrotoxicity: Blood Urea Nitrogen (BUN) levels were strictly within normal physiological limits.

Quantitative Safety Summaries

Table 1: In Vivo Efficacy and Toxicity Profiles of Key Triazolopyrimidin-7-one Derivatives

DerivativeAdmin RouteEvaluated DoseTarget Cell LineIn Vivo Toxicity ObservationRef
WS-10 In Vitro / XenograftVariableSW620/Ad300Non-toxic; no alteration of ABCB1 expression.[4]
WS-898 Intravenous (IV)10 mg/kgKB-C2, SW620No obvious toxicity; moderate half-life.[3]
WS-691 OralTherapeuticSW620/Ad300No observed systemic toxicity.[5]
NYH-707 Oral200 mg/kgSW620/Ad300100% survival; normal ALB and BUN levels.[2]

Table 2: Acute Toxicity Biochemical Markers (NYH-707 at 200 mg/kg)

BiomarkerOrgan System EvaluatedControl Group (Vehicle)Treatment GroupClinical Interpretation
Serum Albumin (ALB) Hepatic FunctionNormal BaselineNormalNo Hepatotoxicity
Blood Urea Nitrogen (BUN) Renal FunctionNormal BaselineNormalNo Nephrotoxicity
Body Weight Change Systemic StressStandard GrowthStandard GrowthNo GI Distress

Mechanistic Pathway Visualization

The safety of the triazolopyrimidin-7-one scaffold is rooted in its highly specific binding kinetics. Molecular docking and thermal shift assays confirm that the scaffold binds directly to the ABCB1 transporter (forming hydrogen bonds with LYS-826 and SER-880) with high affinity (-9.7 kcal/mol) without causing broad protein denaturation[2].

G cluster_MDR Tumor Microenvironment (MDR Overexpression) cluster_Safety Systemic In Vivo Safety Profile A Triazolopyrimidin-7-one (e.g., WS-898, NYH-707) B ABCB1 Transporter Binding (LYS-826, SER-880) A->B High Affinity (-9.7 kcal/mol) E Oral/IV Administration (High Bioavailability) A->E Pharmacokinetics C Efflux Inhibition B->C Direct Engagement D Paclitaxel Accumulation C->D MDR Reversal F Hepatic/Renal Clearance E->F Metabolism G Normal ALB & BUN Levels F->G Biochemical Assay H No Systemic Toxicity (100% Survival) G->H Safety Validation

Fig 1. Dual pathway of 2-amino-triazolopyrimidin-7-one derivatives: MDR reversal and systemic safety.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for validating the safety and target engagement of triazolopyrimidin-7-one derivatives.

Protocol A: Acute In Vivo Toxicity Evaluation (Murine Model)
  • Rationale & Causality: To establish a definitive systemic safety margin, acute toxicity must be evaluated using a high-dose oral administration model. BALB/c mice are selected because they provide a well-characterized metabolic baseline, allowing for accurate extrapolation of hepatic and renal clearance metrics[2].

  • Step 1: Animal Acclimatization. Randomly divide BALB/c mice into control (vehicle) and treatment groups (n=3 to 5 per group). Acclimate in a controlled environment for 7 days prior to dosing.

  • Step 2: Dosing Execution. Administer a single oral dose of the derivative (e.g., 200 mg/kg) via oral gavage. The control group receives an equivalent volume of the vehicle (e.g., 0.5% CMC-Na).

  • Step 3: Longitudinal Observation. Monitor subjects daily for 14 days. Record survival rates, behavioral anomalies, and body weight. Causality Note: Body weight loss exceeding 10% is a primary early-warning indicator of systemic stress or gastrointestinal toxicity.

  • Step 4: Biochemical Harvesting. At day 14, collect blood samples via cardiac puncture under deep anesthesia. Centrifuge the samples to isolate the serum.

  • Step 5: Organ Function Assays. Quantify serum albumin (ALB) and blood urea nitrogen (BUN) using commercial assay kits. Causality Note: Elevated BUN indicates renal impairment, while altered ALB indicates hepatic dysfunction. Normal levels validate the scaffold's safety[2].

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Rationale & Causality: Proving that a compound is safe requires demonstrating that it does not cause broad, non-specific protein denaturation. CETSA validates that the compound's mechanism is purely functional inhibition via specific target engagement[4].

  • Step 1: Cell Preparation. Culture ABCB1-overexpressing cells (e.g., SW620/Ad300). Treat the cells with the triazolopyrimidine derivative or a DMSO control for 1 hour.

  • Step 2: Thermal Profiling. Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by cooling at room temperature.

  • Step 3: Lysis and Isolation. Lyse the cells using repeated freeze-thaw cycles using liquid nitrogen. Centrifuge at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Step 4: Immunoblotting Analysis. Analyze the soluble fraction via Western blot using anti-ABCB1 antibodies. Causality Note: A rightward shift in the thermal aggregation curve (stabilization of ABCB1 at higher temperatures in the treated group) confirms direct binding without altering baseline protein expression[4].

Conclusion

The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold represents a major breakthrough in the development of non-toxic MDR modulators. By maintaining high target affinity for ABCB1 while completely bypassing the hepatotoxic and nephrotoxic pitfalls of earlier-generation inhibitors, this chemical core offers a highly viable, safe foundation for future oncological and antimicrobial drug development.

References

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. 3

  • Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry - ACS Publications. 5

  • Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance. PMC - NIH. 2

  • Discovery of a non-toxic [1,2,4]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR). PubMed - NIH. 4

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. 1

Sources

Navigating the In-Silico Frontier: A Technical Guide to Molecular Docking Studies of 2-amino-4H,7H-triazolo[1,5-a]pyrimidin-7-one

Navigating the In-Silico Frontier: A Technical Guide to Molecular Docking Studies of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one

A Senior Application Scientist's Perspective on Methodologies, Validation, and Interpretation for Drug Discovery Professionals

Abstract

The 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities.[4][5] This technical guide provides a comprehensive framework for conducting robust molecular docking studies with this specific chemotype. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind methodological choices, emphasizes the importance of self-validating protocols, and offers insights into the interpretation of docking results within the broader context of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research endeavors.

Introduction: The Power and Pitfalls of Molecular Docking

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the realm of drug discovery, it serves as an indispensable tool for structure-based drug design, enabling the rapid screening of large compound libraries and providing atomic-level insights into ligand-protein interactions.[1][3] However, the predictive power of docking is intrinsically linked to the quality of the input data and the rigor of the applied methodology. Challenges such as protein flexibility, the accuracy of scoring functions, and the correct preparation of both ligand and receptor can significantly impact the reliability of the results.[7]

The[1][3]triazolo[1,5-a]pyrimidine core, an isostere of the purine ring system, has been a focal point of numerous medicinal chemistry campaigns.[4] Derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[8][9] Specifically, the 2-amino-4H,7H-[1][3]triazolo[1,5-a]pyrimidin-7-one variant presents a unique combination of hydrogen bond donors and acceptors, making it an intriguing candidate for interacting with a diverse range of biological targets. This guide will use this specific scaffold as a case study to illustrate a best-practice workflow for molecular docking.

The Docking Workflow: A Self-Validating System

A robust molecular docking protocol is not a linear process but rather a cyclical one, with built-in checks and balances to ensure the validity of the generated models. The following workflow is designed to be a self-validating system, where each step builds upon the verified output of the previous one.

Gcluster_prepPreparation Phasecluster_dockDocking & Scoringcluster_analysisAnalysis & Validationcluster_iterationIterative Refinementtarget_prepTarget Preparationligand_prepLigand Preparationtarget_prep->ligand_prepParallelProcessingdockingMolecular Dockingtarget_prep->dockingligand_prep->dockingscoringScoring & Rankingdocking->scoringpose_analysisPose Analysisscoring->pose_analysisvalidationValidationpose_analysis->validationrefinementIterative Refinementvalidation->refinementFeedback Looprefinement->target_preprefinement->ligand_prepRefine Ligand

Figure 1: A self-validating molecular docking workflow.

Target Protein Preparation: Laying the Foundation

The accuracy of a docking study is fundamentally dependent on the quality of the target protein structure. The Protein Data Bank (PDB) is the primary repository for macromolecular structural data.

Protocol 1: Target Protein Preparation

  • Selection of PDB Structure:

    • Prioritize high-resolution crystal structures (< 2.5 Å).

    • If available, select a structure co-crystallized with a ligand that shares structural similarity with the triazolopyrimidine scaffold. This provides a valuable reference for the binding site definition.

    • For instance, when studying Epidermal Growth Factor Receptor (EGFR), a potential target for triazolopyrimidine derivatives, PDB entry 4HJO could be a suitable starting point.

  • Initial Structure Cleanup:

    • Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to play a critical role in ligand binding.

    • Inspect the structure for missing residues or atoms and use modeling software (e.g., Schrodinger's Maestro, MOE) to build and refine these regions.

  • Protonation and Tautomeric State Assignment:

    • Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). Tools like H++ or the Protein Preparation Wizard in Maestro can automate this process.

    • This step is critical as the hydrogen bonding potential of the protein is directly influenced by protonation states.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The minimization should be constrained to prevent significant deviation from the experimental coordinates.

Ligand Preparation: Defining the Query

The 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one molecule must be accurately represented in three dimensions with correct stereochemistry and protonation states.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of the molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the ligand preparation tools within docking software suites.

  • Tautomer and Ionization State Prediction:

    • The triazolopyrimidine core can exist in different tautomeric forms. It is crucial to enumerate possible tautomers and ionization states at physiological pH. Software like LigPrep (Schrödinger) or the Chemicalize service can perform this task.

  • Energy Minimization:

    • Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94). This ensures a low-energy starting conformation for docking.

Molecular Docking and Scoring: Predicting the Interaction

This phase involves sampling a multitude of possible orientations and conformations of the ligand within the defined binding site of the protein and then using a scoring function to rank these poses.[3]

Protocol 3: Molecular Docking

  • Binding Site Definition:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying a pocket through cavity detection algorithms.

  • Docking Algorithm Selection:

    • Choose a docking algorithm appropriate for the study. Popular choices include Glide (Schrödinger), AutoDock Vina, and GOLD. These programs employ different search algorithms (e.g., genetic algorithms, Monte Carlo) to explore the conformational space.[2]

  • Execution of Docking Run:

    • Perform the docking calculation. The output will be a set of predicted binding poses for the ligand, each with an associated docking score.

  • Scoring and Ranking:

    • The scoring function estimates the binding affinity of each pose. It is important to understand that these scores are approximations and should not be interpreted as absolute binding energies. Their primary utility lies in ranking different poses and, in virtual screening, different molecules.

Analysis and Validation: From Data to Insight

The raw output of a docking run requires careful analysis and validation to extract meaningful scientific insights.

Pose Analysis: Deciphering the Interactions

Visual inspection of the top-ranked docking poses is a critical step. The goal is to identify poses that exhibit chemically sensible interactions with the protein's active site.

Key Interactions to Look For with 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one:

  • Hydrogen Bonds: The amino group, the triazole nitrogen atoms, and the pyrimidinone oxygen are all potential hydrogen bond donors and acceptors.

  • Pi-Pi Stacking: The aromatic triazolopyrimidine ring system can engage in pi-pi stacking interactions with aromatic residues like Phe, Tyr, and Trp.

  • Hydrophobic Interactions: Any non-polar substituents on the core can form favorable hydrophobic interactions with corresponding pockets in the binding site.

Gcluster_ligand2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onecluster_proteinProtein Binding SiteligandTriazolopyrimidine Coreprotein_backboneBackbone Amide/Carbonylligand->protein_backboneHydrogen Bondingaromatic_residueAromatic Residue (e.g., Phe, Tyr)ligand->aromatic_residuePi-Pi Stackinghydrophobic_pocketHydrophobic Pocketligand->hydrophobic_pocketHydrophobic InteractionsaminoAmino Group (H-bond donor)amino->protein_backboneHydrogen Bondingtriazole_nTriazole Nitrogens (H-bond acceptor)triazole_n->protein_backboneHydrogen Bondingpyrimidinone_oPyrimidinone Oxygen (H-bond acceptor)pyrimidinone_o->protein_backboneHydrogen Bonding

Figure 2: Potential interactions of the triazolopyrimidine scaffold.

Validation: Building Confidence in the Model

Validation is a crucial step to assess the reliability of the docking protocol.

Protocol 4: Docking Protocol Validation

  • Re-docking of a Co-crystallized Ligand:

    • If a co-crystallized structure is available, extract the native ligand and re-dock it into the binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.

  • Enrichment Studies (for Virtual Screening):

    • Create a dataset containing known active compounds and a larger set of decoy molecules (compounds with similar physicochemical properties but presumed to be inactive).

    • Perform a virtual screen and assess whether the docking protocol can successfully rank the known actives higher than the decoys.

Advanced Considerations and Future Directions

While the described workflow provides a solid foundation, several advanced techniques can further enhance the predictive power of molecular docking.

  • Ensemble Docking: To account for protein flexibility, docking can be performed against an ensemble of protein conformations, for example, derived from molecular dynamics simulations.

  • Molecular Dynamics (MD) Simulations: The stability of a docked pose can be further assessed by running MD simulations of the ligand-protein complex. This can provide insights into the dynamic nature of the interactions.

  • Integration with Machine Learning: The use of machine learning and deep learning models to refine scoring functions and predict binding affinities is a rapidly growing area of research.[10]

Conclusion

Molecular docking is a valuable and accessible tool for researchers in drug discovery. When applied with scientific rigor and a commitment to validation, it can provide crucial insights into the molecular basis of ligand-protein interactions and guide the design of novel therapeutic agents. The 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one scaffold, with its rich chemical features, serves as an excellent model system for illustrating the principles of a robust and self-validating docking workflow. By adhering to the methodologies outlined in this guide, researchers can harness the full potential of in-silico techniques to accelerate their journey toward the discovery of new medicines.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Vertex AI Search.
  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Vertex AI Search.
  • Mrayej, et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Yuriev, E., & Ramsland, P. A. (2013). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central.
  • The impact of molecular docking on drug discovery and development: a review of recent advances and applications. (2025, December 31). Journal of Ethnopharmacology and Toxicology.
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • Mrayej, et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology.
  • Planned design of novel triazolopyrimidine derivatives for antimicrobial activity. Journal of Molecular Structure.
  • Khattab, R. R., et al. (2021, September 9). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Taylor & Francis.
  • Al-Ostath, A., et al. (2021, July 2). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. (2025, November 12). PMC.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022, April 20). Journal of Chemical Reviews.
  • Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. (2012, May 1). PubMed.
  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. OUCI.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020, January 1). PubMed.

  • Chernyshev, V. (2025, August 10). Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines.
  • Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. (2019, February 25). Journal of Medicinal Chemistry.
  • foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones. (2025). Benchchem.

Thermodynamic Stability and Tautomeric Landscape of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged, electron-deficient 10-π heteroaromatic system widely utilized as a purine bioisostere in modern drug discovery [1]. Among its derivatives, 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one represents a critical structural motif, exhibiting potent pharmacological properties ranging from antimicrobial activity to positive allosteric modulation of GABA-A receptors [3].

However, the rational design of therapeutics utilizing this scaffold is frequently complicated by its complex prototropic tautomerism. The specific tautomeric state dictates the molecule's hydrogen-bond donor/acceptor topology, directly governing target affinity, solubility, and pharmacokinetic parameters. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these tautomers and establishes field-proven, self-validating protocols for their structural elucidation.

Structural Landscape & Tautomeric Equilibria

The 2-amino-7-oxo TP system is characterized by a highly dynamic tautomeric network driven by proton migration across multiple heteroatoms. The primary equilibria involve:

  • Lactam-Lactim Tautomerism: Proton transfer between the N4 ring nitrogen and the exocyclic O7 oxygen (7-one vs. 7-ol).

  • Triazole Ring Tautomerism: Migration of the proton among the N1, N3, and N4 positions.

  • Amino-Imino Tautomerism: Equilibration between the exocyclic C2-NH 2​ group and the ring nitrogens.

Mechanistically, the 2-amino-4H,7H-7-one (lactam) form is the global thermodynamic minimum in both polar solvents and the solid state. Placing the proton on the N4 position allows the C7 carbonyl to maintain its strong double-bond character, optimizing the resonance stabilization of the fused bicyclic system. Furthermore, the amino group at C2 is thermodynamically vastly preferred over the imino form due to the preservation of the triazole ring's aromaticity.

TautomerNetwork T4H 2-Amino-4H,7H-7-one (Global Minimum) Lactam Form T7OH 2-Amino-7-ol (Lactim Form) T4H->T7OH Proton Transfer (Solvent Mediated) T1H 2-Amino-1H,7H-7-one T4H->T1H Triazole Ring Tautomerization T3H 2-Amino-3H,7H-7-one T4H->T3H Triazole Ring Tautomerization TImino 2-Imino-4H,7H-7-one T4H->TImino Amino-Imino Equilibrium

Fig 1: Tautomeric network of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.

Thermodynamic Drivers of Stability

The relative stability of these tautomers is not static; it is heavily modulated by the dielectric constant of the microenvironment. In the gas phase, the energy gap between the lactam (4H-7-one) and lactim (7-ol) forms narrows because the lactim form minimizes electrostatic repulsion.

However, in aqueous media or polar aprotic solvents (like DMSO), the lactam form is overwhelmingly favored. This is due to the massive dipole moment (~6.4 Debye) generated by the N4-H (donor) and C7=O (acceptor) axis, which is highly stabilized by solvent dielectric effects [2].

Quantitative Thermodynamic Data

The following table summarizes the relative free energies ( Δ G) and dipole moments derived from Density Functional Theory (DFT) calculations utilizing a Polarizable Continuum Model (PCM).

Tautomeric FormGas Phase Δ G (kcal/mol)Aqueous PCM Δ G (kcal/mol)DMSO PCM Δ G (kcal/mol)Dipole Moment (Debye)
2-Amino-4H-7-one 0.0 (Global Min)0.0 (Global Min)0.0 (Global Min)~ 6.4
2-Amino-7-ol (Lactim) +3.8+8.2+8.9~ 2.8
2-Amino-1H-7-one +5.1+4.6+4.9~ 7.9
2-Amino-3H-7-one +7.4+6.8+6.5~ 7.2
2-Imino-4H-7-one +12.5+14.1+14.6~ 5.1

Note: The high Δ G of the lactim and imino forms in polar solvents effectively precludes their existence in physiological environments, ensuring predictable target engagement.

Experimental Workflows for Tautomer Elucidation

To definitively assign the tautomeric state in both solution and solid phases, we deploy a multi-modal analytical strategy. Relying solely on standard 1H NMR is insufficient due to rapid proton exchange. The following self-validating protocols ensure absolute structural confidence.

Workflow Prep Sample Preparation (Anhydrous DMSO-d6 or Crystal Growth) NMR Variable-Temp NMR (1H, 13C, 15N-HMBC) Prep->NMR Solution State XRD X-Ray Crystallography (100K Diffraction) Prep->XRD Solid State Integrate Data Integration & Tautomer Assignment NMR->Integrate XRD->Integrate DFT Quantum Mechanics (DFT/PCM Calculations) DFT->Integrate Theoretical Validation

Fig 2: Multi-modal experimental workflow for definitive tautomeric assignment.

Protocol 1: Solution-State Assignment via VT-NMR & 15N-HMBC

The causality behind using anhydrous DMSO-d6 and Variable Temperature (VT) NMR is to deliberately disrupt intermolecular proton exchange, locking the molecule into its thermodynamic minimum on the NMR timescale.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d6. Residual water will catalyze rapid proton exchange, broadening the critical NH signal.

  • VT-1H NMR Acquisition: Acquire 1H spectra starting at 298K and cooling in 10K increments down to 253K.

  • 15N-HMBC Acquisition: At the temperature where the NH peak is sharpest, acquire a 1H-15N HMBC spectrum optimized for long-range couplings ( 2 J and 3 J ~ 5-8 Hz).

  • Self-Validation Check:

    • Integration: The highly deshielded lactam NH proton must appear near δ 13.45 ppm [3]. Its integration must exactly match the C2-NH 2​ protons ( δ ~6.32 ppm) in a 1:2 ratio.

    • Connectivity: The 15N-HMBC must show cross-peaks between the δ 13.45 proton and the N4 nitrogen, unambiguously differentiating it from N1 or N3 protonation.

Protocol 2: Solid-State Conformation via Cryogenic X-Ray Crystallography

Crystallography at room temperature often suffers from high thermal displacement parameters (thermal ellipsoids), which can mask the true position of the tautomeric hydrogen.

Step-by-Step Methodology:

  • Crystal Growth: Perform slow evaporation of the compound from a polar aprotic solvent mixture (e.g., DMF/Water) to mimic the dielectric environment of biological systems.

  • Cryo-Cooling: Mount a single crystal on a diffractometer equipped with a nitrogen cryostream set to 100K. This minimizes thermal motion, allowing for the direct observation of hydrogen atom electron density.

  • Data Refinement: Refine the structure anisotropically for non-hydrogen atoms and isotropically for hydrogen atoms.

  • Self-Validation Check:

    • Bond Length Analysis: The C7-O bond length must refine to 1.22–1.24 Å , confirming the double-bond character of the lactam. A length >1.32 Å would erroneously indicate a lactim (C-OH) form.

    • Electron Density: The residual electron density map ( Fo​−Fc​ ) must show a distinct, refinable peak localized on N4, not O7.

Implications for Drug Development

Understanding that 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exists exclusively as the N4-protonated lactam in physiological media is paramount for structure-based drug design.

When this scaffold is utilized as a positive allosteric modulator of GABA-A receptors [3] or as a kinase inhibitor, the N4-H acts as an obligate hydrogen bond donor, while the C7=O acts as a strong hydrogen bond acceptor. If computational docking models incorrectly assume the lactim (7-ol) tautomer, the predicted binding poses will be inverted regarding their donor/acceptor topology, leading to catastrophic failures in rational lead optimization. By rigorously validating the thermodynamic stability of the 4H-7-one tautomer, researchers can confidently map the pharmacophore and accelerate the development of high-affinity ligands.

References

  • Source: PubMed Central (PMC)
  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry Source: ResearchGate URL
  • Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)

Methodological & Application

Application Note: 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, drug-like chemical space frequently relies on privileged scaffolds that mimic endogenous ligands while offering vectors for extensive functionalization. 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (and its derivatives) has emerged as a highly versatile building block in medicinal chemistry[1]. Isoelectronic with purines, this bicyclic heterocycle acts as a bioisostere for the purine ring (specifically resembling 5-aza-1-deaza-hypoxanthine), enabling it to interact with a wide array of biological targets, including ATP-binding cassettes, kinase hinge regions, and neurotransmitter receptors.

This application note details the structural rationale, therapeutic applications, and validated synthetic protocols for utilizing this building block in modern drug discovery workflows.

Mechanistic Rationale & Structural Significance

Purine Bioisosterism

The 1,2,4-triazolo[1,5-a]pyrimidine core mimics the hydrogen-bonding network of adenine and guanine. However, the unique placement of the bridgehead nitrogen alters the electron density of the pyrimidine ring, rendering it highly resistant to enzymatic degradation by purine nucleoside phosphorylases (PNPs) and xanthine oxidases[1]. This translates to enhanced metabolic stability and superior oral bioavailability in in vivo models.

Orthogonal Reactivity Handles

The value of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one lies in its dual functional handles:

  • The 2-Amino Group: An exocyclic amine that can be readily functionalized via amidation, sulfonylation, or Buchwald-Hartwig cross-coupling to explore the solvent-exposed regions of target binding pockets.

  • The 7-One (Carbonyl) Group: Existing in a tautomeric equilibrium with its 7-hydroxy form, this position can be activated (e.g., converted to a 7-chloro intermediate) to undergo rapid Nucleophilic Aromatic Substitution (S_NAr) with various amines, anilines, or thiols[2].

Therapeutic Applications

Reversal of Multidrug Resistance (Oncology)

Overexpression of the ABCB1 transporter (P-glycoprotein) is a primary driver of multidrug resistance (MDR) in cancer. Triazolo[1,5-a]pyrimidine derivatives, such as WS-898 and WS-10 , have been identified as highly efficacious, non-toxic modulators of ABCB1[2][3]. By binding to the transmembrane domain of the efflux pump, these derivatives arrest the transporter's conformational cycle, leading to the intracellular accumulation of chemotherapeutics like paclitaxel without altering ABCB1 protein expression.

Neurological Disorders (GABA_A Modulation)

The scaffold has demonstrated significant potential in the central nervous system (CNS). Specific 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one analogs act as positive allosteric modulators of the GABA_A receptor. In preclinical screening, these compounds exhibited potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests with remarkably low neurotoxicity[4].

Experimental Methodologies

The following protocols outline a self-validating synthetic pipeline to generate and functionalize the triazolo[1,5-a]pyrimidine core.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 2-amino-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one via cyclocondensation.

Causality & Logic: The reaction utilizes 3,5-diamino-1,2,4-triazole and ethyl acetoacetate. Glacial acetic acid is selected as the solvent and catalyst because it selectively protonates the ketone carbonyl, enhancing its electrophilicity for attack by the primary exocyclic amine of the triazole. This prevents the degradation of the starting materials that typically occurs in strong mineral acids, ensuring thermodynamic control and high regioselectivity.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, suspend 3,5-diamino-1,2,4-triazole (10.0 mmol) in 30 mL of glacial acetic acid.

  • Addition: Add ethyl acetoacetate (12.0 mmol, 1.2 eq) dropwise over 10 minutes at room temperature under continuous magnetic stirring.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 6–8 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water.

  • Purification: Collect the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 × 20 mL) and cold ethanol (10 mL). Dry under a vacuum to afford the pure core scaffold.

Protocol B: Activation and S_NAr Derivatization

Objective: Conversion to the 7-chloro intermediate and subsequent functionalization to yield a 7-amino drug candidate.

Causality & Logic: Phosphorus oxychloride (POCl_3) is used to convert the 7-one tautomer into a highly reactive 7-chloro electrophile. The addition of N,N-dimethylaniline is critical; it acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the triazole ring nitrogens, which would otherwise deactivate the system and halt the chlorination. The subsequent S_NAr reaction leverages the extreme electron deficiency of the bicyclic system, allowing substitution to proceed rapidly at room temperature.

Step-by-Step Procedure:

  • Chlorination: Suspend the core scaffold (5.0 mmol) in 15 mL of POCl_3. Add N,N-dimethylaniline (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux (105 °C) for 4 hours.

  • Quenching: Carefully remove excess POCl_3 under reduced pressure. Pour the concentrated residue over crushed ice (50 g) and neutralize with saturated aqueous NaHCO_3 to pH 7. Extract the 7-chloro intermediate with ethyl acetate (3 × 30 mL), dry over anhydrous Na_2SO_4, and concentrate.

  • S_NAr Substitution: Dissolve the crude 7-chloro intermediate in 20 mL of absolute ethanol. Add the desired primary or secondary amine (6.0 mmol) and triethylamine (10.0 mmol).

  • Completion: Stir at room temperature for 12 hours. Concentrate the solvent under vacuum and purify the residue via silica gel column chromatography to isolate the final 7-substituted target compound.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for key triazolo[1,5-a]pyrimidine derivatives synthesized using the protocols above.

Compound IDSubstitution PatternPrimary TargetBioactivity MetricEfficacy / YieldReference
WS-898 7-amino-aryl, 2-thioetherABCB1 (MDR Reversal)IC_50 (Efflux Inhibition)~35–68 nM[2]
WS-10 7-one, 2-unsubstitutedABCB1 (MDR Reversal)Fold-Reversal (Paclitaxel)High (Non-toxic)[3]
Compound 59a 2,5-disubstituted, 7-oneGABA_A ReceptorED_50 (Anticonvulsant)31.81 mg/kg[4]
Compound 7 7-amino-(4-chlorophenyl)ABCB1 / OncologySynthetic Yield88%[2]
BIM-Analogs Multicomponent (3CR)Kinesin Eg5IC_50 (Antineoplastic)19.70 µM[5]

Visualizations

Synthetic Workflow

SynthesisWorkflow SM1 3,5-Diamino-1,2,4-triazole Condensation Cyclocondensation (Glacial AcOH, Reflux) SM1->Condensation SM2 β-Ketoester (e.g., Ethyl acetoacetate) SM2->Condensation Core 2-Amino-5-methyl-4H,7H- [1,2,4]triazolo[1,5-a]pyrimidin-7-one Condensation->Core Chlorination Chlorination (POCl3, Reflux) Core->Chlorination Intermediate 7-Chloro Intermediate Chlorination->Intermediate SNAr SNAr with Amines (EtOH, TEA, RT) Intermediate->SNAr FinalDrug 7-Amino Substituted Drug Candidate SNAr->FinalDrug

Fig 1. Orthogonal synthetic workflow for triazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

MOA Drug Triazolo[1,5-a]pyrimidine Derivative (e.g., WS-898) Target ABCB1 Transporter (P-glycoprotein) Drug->Target Binds to transmembrane domain Inhibition Conformational Arrest (Efflux Inhibition) Target->Inhibition Blocks ATP hydrolysis/efflux Accumulation Intracellular Accumulation of Chemotherapeutics Inhibition->Accumulation Outcome Reversal of Multidrug Resistance (MDR) Accumulation->Outcome

Fig 2. Mechanism of action for ABCB1-mediated multidrug resistance reversal.

References

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry (2021). URL:[Link]

  • Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry (2023). URL:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry (via PMC) (2020). URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Application Note: In Vitro Assay Preparation Using 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Derivatives as ABCB1 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The emergence of Multidrug Resistance (MDR) remains a formidable challenge in oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as ABCB1 (P-glycoprotein) . These transmembrane proteins actively efflux chemotherapeutic agents (e.g., paclitaxel, doxorubicin) out of cancer cells, rendering standard treatments ineffective.

The scaffold 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its derivatives have emerged as highly potent, orally bioavailable ABCB1 inhibitors. Structurally acting as purine bioisosteres, these compounds bind directly to the ABCB1 transporter, inhibiting its efflux function and restoring the intracellular accumulation of cytotoxic drugs without exhibiting significant intrinsic toxicity [1].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step in vitro workflow. The protocols detailed below are engineered to not only confirm the MDR-reversal efficacy of your synthesized triazolo[1,5-a]pyrimidine-7-one derivatives but also to elucidate their exact mechanism of action at the enzymatic level.

Mechanism Chemo Chemotherapeutic (e.g., Paclitaxel) MDR MDR Cancer Cell (ABCB1 Overexpressing) Chemo->MDR Enters cell Apop Intracellular Accumulation & Apoptosis Chemo->Apop Triggers Pump ABCB1 (P-gp) Efflux Pump MDR->Pump Expresses Pump->Chemo Effluxes (Resistance) Mod Triazolo[1,5-a]pyrimidin-7-one (Modulator) Mod->Chemo Restores Efficacy Mod->Pump Binds & Inhibits

Mechanism of ABCB1-mediated multidrug resistance reversal by triazolo[1,5-a]pyrimidin-7-one.

Experimental Workflow Design

To establish a compound as a bona fide ABCB1 modulator, the experimental design must follow a strict causal logic:

  • Cytotoxicity Profiling: We must first prove the modulator is non-toxic on its own. If the compound kills cells directly, we cannot distinguish between additive toxicity and true MDR reversal.

  • Chemosensitization: We evaluate if a non-toxic dose of the modulator lowers the IC₅₀ of a known substrate (e.g., Paclitaxel) in resistant cells.

  • Efflux Inhibition: We physically track the retention of a fluorescent ABCB1 substrate (Rhodamine 123) to prove the pump is blocked.

  • Enzymatic Validation: We measure ATP hydrolysis to determine if the compound acts as an ATPase stimulator (substrate-like inhibitor) or a pure ATPase antagonist.

Workflow Prep Compound Preparation Tox Cytotoxicity Profiling Prep->Tox Sens Chemosensitization Assay Tox->Sens Max Tolerated Dose Accum Rhodamine 123 Accumulation Sens->Accum Efficacy Confirmed ATPase ATPase Activity Assay Accum->ATPase Mechanistic Validation

Step-by-step in vitro assay workflow for evaluating ABCB1 modulators.

Core Protocols

Protocol 1: Cytotoxicity & Chemosensitization (MTT Assay)

Purpose: To identify the maximum non-toxic concentration of the triazolo[1,5-a]pyrimidin-7-one derivative and measure its ability to sensitize MDR cells (e.g., SW620/Ad300) to paclitaxel [2].

Reagents & Materials:

  • MDR Cell Line: SW620/Ad300 (ABCB1 overexpressing) and SW620 (Wild-type).

  • Test Compound: 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative (10 mM stock in DMSO).

  • Paclitaxel (PTX).

  • MTT Reagent (5 mg/mL in PBS).

Step-by-Step Methodology:

  • Cell Seeding: Seed 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Toxicity Profiling: Treat cells with varying concentrations of the test compound (0.1 µM to 50 µM) for 72 h. Causality Note: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Determine Reversal Dose: Identify the concentration where cell survival remains >90% (typically 1–2 µM for potent derivatives like WS-898) [1].

  • Chemosensitization: In a new plate, pre-incubate cells with the established non-toxic dose of the test compound (e.g., 2 µM) for 4 h.

  • Substrate Addition: Add varying concentrations of Paclitaxel to the designated wells. Incubate for 72 h.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 h. Carefully aspirate the medium and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol 2: Intracellular Accumulation Assay (Flow Cytometry)

Purpose: To confirm that the reversal of MDR is directly caused by the inhibition of ABCB1-mediated efflux, resulting in the intracellular trapping of substrates.

Step-by-Step Methodology:

  • Preparation: Seed SW620/Ad300 cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight.

  • Pre-incubation: Treat cells with the test compound (1 µM, 2 µM, and 5 µM) or Verapamil (10 µM, positive control) for 2 h at 37°C.

  • Dye Loading: Add Rhodamine 123 (Rho123, a fluorescent ABCB1 substrate) to a final concentration of 5 µM. Incubate for exactly 1 h in the dark.

  • Arrest Efflux: Rapidly wash the cells three times with ice-cold PBS. Causality Note: Cold PBS is critical; it immediately arrests the ATP-dependent efflux pump activity, locking the accumulated dye inside the cell during processing.

  • Analysis: Harvest cells via trypsinization, resuspend in cold PBS, and immediately analyze via flow cytometry (FITC channel, Ex: 488 nm / Em: 525 nm).

Protocol 3: ABCB1 ATPase Activity Assay

Purpose: ABCB1 utilizes ATP hydrolysis to pump drugs out of the cell. This assay determines if the triazolo[1,5-a]pyrimidin-7-one derivative stimulates basal ATPase activity (indicating it is a competitive substrate) or inhibits it [3].

Step-by-Step Methodology:

  • Membrane Preparation: Utilize purified recombinant human ABCB1 membranes (e.g., 0.02-0.1 mg/mL) [4].

  • Reaction Setup: In a 96-well plate, set up the ATPase buffer (50 mM MES pH 6.8, 50 mM KCl, 5 mM Sodium azide, 1 mM EGTA, 2 mM DTT, 10 mM MgCl₂).

  • Vanadate Control: Prepare parallel wells containing 1.2 mM Sodium Orthovanadate (Na₃VO₄). Causality Note: Vanadate selectively inhibits ABC transporters. The difference between total ATP hydrolysis and vanadate-treated ATP hydrolysis yields the specific ABCB1-mediated ATPase activity, filtering out background noise from non-specific membrane ATPases [4].

  • Compound Incubation: Add the test compound (0.1 µM to 50 µM) to the reaction mix. Incubate at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding 5 mM Mg-ATP. Incubate for 20 minutes at 37°C.

  • Detection: Terminate the reaction by adding SDS. Measure the release of inorganic phosphate (Pi) using a colorimetric molybdate-based assay (absorbance at 800 nm) or a luminescence-based ATP depletion assay (e.g., Pgp-Glo™).

Data Presentation & Expected Results

When successfully executed, a highly efficacious 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative will yield data similar to the reference matrix below. The Fold Reversal (FR) is calculated by dividing the IC₅₀ of Paclitaxel alone by the IC₅₀ of Paclitaxel + Modulator.

Assay ParameterWild-Type (SW620)MDR Model (SW620/Ad300)Interpretation
Compound Cytotoxicity (IC₅₀) > 50 µM> 50 µMCompound is non-toxic; ideal for sensitization assays.
Paclitaxel IC₅₀ (No Modulator) 3.5 nM1,450.0 nMConfirms the MDR phenotype of the Ad300 cell line.
Paclitaxel IC₅₀ (+ 2 µM Modulator) 3.2 nM22.0 nMFold Reversal = ~65x. High efficacy in restoring PTX sensitivity.
Rho123 Accumulation (MFI) High (Baseline)Low (Efflux Active)Modulator treatment should restore MFI to near Wild-Type levels.
ATPase Activity N/ADose-dependent stimulationIndicates the compound binds the transmembrane domain, acting as a competitive inhibitor of efflux.

References

[1] Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

[2] Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

[3] Large-scale purification of functional human P-glycoprotein (ABCB1). PMC. Available at:[Link]

Application Note: Green Catalytic Methods for the Synthesis of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Sustainable Cyclocondensation, Micellar Catalysis, and Self-Validating Methodologies

Introduction & Scientific Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore that serves as a robust bioisostere for purines. Derivatives such as 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (and its 5-substituted analogs) exhibit a broad spectrum of pharmacological properties, acting as potent antimicrobial agents, antitumor compounds, and highly active ABCB1 (P-glycoprotein) modulators capable of overcoming multidrug resistance in cancer cell lines[1].

Historically, the synthesis of these heterocycles relied on harsh, environmentally detrimental conditions—specifically, prolonged refluxing of 3,5-diamino-1,2,4-triazole (guanazole) with 1,3-dicarbonyl compounds in glacial acetic acid or toxic organic solvents like DMF[2]. These classical methods suffer from poor atom economy, difficult product isolation, and high E-factors.

This application note details modern green chemistry catalytic methods that leverage aqueous media, micellar effects, and microwave irradiation to synthesize the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one core with high regioselectivity, excellent yields, and minimal environmental impact.

Mechanistic Insights and Regioselectivity

The core reaction is a bimolecular cyclocondensation between guanazole and a 1,3-dicarbonyl compound (e.g., ethyl 3-oxopropanoate for the 5-unsubstituted core, or ethyl acetoacetate for the 5-methyl analog). The synthesis is governed by strict kinetic and thermodynamic controls that dictate regioselectivity[3].

  • Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group (at position 3 or 5 of the triazole) attacks the highly electrophilic ketone/aldehyde carbonyl of the 1,3-dicarbonyl compound. This forms a transient enamine/imine intermediate.

  • Intramolecular Cyclization: The endocyclic triazole nitrogen (N2) subsequently attacks the ester carbonyl.

  • Dehydration & Tautomerization: The elimination of water and ethanol yields the fused pyrimidine ring. The product exists in a tautomeric equilibrium between the 7-ol and 7-one forms, heavily favoring the 4H,7H-7-one form in polar protic solvents[2].

Mechanism A 3,5-Diamino-1,2,4-triazole (Guanazole) C Nucleophilic Attack (Exocyclic Amine) A->C B 1,3-Dicarbonyl (e.g., Ethyl formylacetate) B->C D Enamine/Imine Intermediate C->D Catalyst / H2O E Intramolecular Cyclization (Triazole N attacks Ester) D->E F 2-Amino-4H,7H-[1,2,4]triazolo [1,5-a]pyrimidin-7-one E->F - H2O, - EtOH

Fig 1: Regioselective cyclocondensation mechanism for triazolopyrimidine synthesis.

Green Catalytic Modalities: Causality & Performance

To replace glacial acetic acid, three distinct green methodologies have proven highly effective. The causality behind their success lies in exploiting the unique physicochemical properties of water.

  • Micellar Catalysis (Hyamine in Water): The addition of a cationic surfactant like benzethonium chloride (hyamine) creates hydrophobic nanoreactors (micelles) in water. This drastically increases the local concentration of the organic substrates, stabilizing the transition state and allowing the reaction to proceed rapidly at room temperature[4].

  • Aqueous Brønsted Acid (p-TSA): A catalytic amount of p-toluenesulfonic acid (10 mol%) provides the necessary protons to activate the dicarbonyl compound. The hydrophobic effect of the bulk water forces the non-polar intermediates together, accelerating cyclization[5].

  • Catalyst-Free Microwave (MW) Irradiation: At elevated temperatures (100 °C) under microwave irradiation, the dielectric constant of water drops, and its ionic product ( Kw​ ) increases. Water acts simultaneously as a mild acid and base, driving the reaction to completion in minutes without any added chemical catalyst[6].

Quantitative Comparison of Synthetic Modalities
Catalyst SystemSolventTemperatureTimeYield (%)Causality / Mechanism of Action
Hyamine (10 mol%) WaterRoom Temp (25 °C)5–8 h85–95%Micellar effect increases local substrate concentration, lowering activation energy[4].
p-TSA (10 mol%) WaterReflux (100 °C)4–6 h80–88%Brønsted acid protonates carbonyl; hydrophobic effect drives cyclization[5].
Catalyst-Free (MW) WaterMW (100 °C)10–20 min68–75%High-temp water acts as mild acid/base; rapid thermal activation[6].
Glacial Acetic Acid None (Neat)Reflux (118 °C)8–12 h60–70%Classical method; environmentally toxic, poor atom economy[2].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Visual cues during the reaction inherently confirm the mechanistic progression, and the isolation step bypasses the need for volatile organic solvent extraction.

Workflow Step1 1. Solvent & Catalyst Prep Add 10 mol% Hyamine to H2O Step2 2. Substrate Addition Equimolar Guanazole + Dicarbonyl Step1->Step2 Step3 3. Green Activation Stir at RT (Micellar) or MW (100°C) Step2->Step3 Step4 4. In-Process Control Monitor conversion via TLC/LC-MS Step3->Step4 Step5 5. Isolation Filter precipitated product Step4->Step5 Product crashes out Step6 6. Final Product Pure Triazolopyrimidine Scaffold Step5->Step6 Recrystallize (EtOH/H2O)

Fig 2: Step-by-step green chemistry workflow for aqueous catalytic synthesis.

Protocol A: Micellar-Catalyzed Synthesis at Room Temperature

Ideal for heat-sensitive substrates and maximum energy efficiency.

  • Catalyst Preparation: Dissolve hyamine (benzethonium chloride, 0.5 mmol, 10 mol%) in 10 mL of deionized water in a 50 mL round-bottom flask. Stir for 5 minutes to ensure complete micelle formation[4].

  • Substrate Addition: Add 3,5-diamino-1,2,4-triazole (5.0 mmol) and the appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 5.0 mmol) to the aqueous micellar solution.

  • Reaction Progression (Self-Validation): Stir the mixture at room temperature (25 °C). Causality Check: Initially, the mixture will be a heterogeneous suspension. As the substrates enter the hydrophobic micellar cores, the solution may transiently clarify. After 5–8 hours, the highly polar, insoluble triazolopyrimidine product will begin to precipitate heavily out of the aqueous phase, serving as a visual indicator of reaction completion.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove the water-soluble hyamine catalyst and any unreacted guanazole.

  • Purification: Recrystallize from a green solvent mixture (Ethanol/Water 1:1) to yield the analytically pure product.

Protocol B: Catalyst-Free Microwave-Assisted Synthesis

Ideal for rapid library generation and zero-catalyst workflows.

  • Preparation: In a 10 mL microwave-safe vial, suspend 3,5-diamino-1,2,4-triazole (2.0 mmol) and the 1,3-dicarbonyl compound (2.0 mmol) in 4 mL of deionized water[6].

  • Irradiation: Seal the vial and subject it to microwave irradiation (dynamic power mode, max 150 W) ramping to 100 °C. Hold at 100 °C for 15 minutes.

  • Cooling & Isolation (Self-Validation): Allow the vial to cool to room temperature. Causality Check: The thermodynamic product (the 7-one derivative) is highly crystalline and practically insoluble in cold water. If the solution remains clear upon cooling, scratch the inside of the vial with a glass rod to induce nucleation.

  • Filtration: Filter the resulting white/pale-yellow crystals and dry under vacuum.

Analytical Validation (E-E-A-T Quality Control)

To confirm that the reaction yielded the desired 7-one regiochemistry (rather than the isomeric 5-one), perform 1 H NMR in DMSO- d6​ .

  • Validation Marker: The structure is confirmed by the presence of a sharp singlet around δ 7.70 ppm corresponding to the triazole C2-H, and a broad downfield singlet between δ 10.40–10.84 ppm corresponding to the pyrimidine NH proton of the 4,7-dihydro tautomer[6]. The absence of an NH peak in the 8-9 ppm range rules out the 4,5-dihydro isomer.

References

  • Shaabani, A., Seyyedhamzeh, M., Ganji, N., Sangachin, M. H., & Armaghan, M. (2015). "One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines." Molecular Diversity, 19(4), 709-715. 5

  • (2026). "A facile and green synthesis of methyl 7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives using hyamine in aqueous media at room temperature." Taylor & Francis.4

  • (N.D.). "Multicomponent synthesis in water of 7-unsubstituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines and their antimicrobial and antifungal activity." ARKAT USA. 6

  • (2020). "Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators." ACS Publications. 1

  • (2023). "5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol." Smolecule. 2

  • Lipson, V. V., & Gorobets, N. Y. (2009). "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Frontiers / PMC. 3

Sources

Application Note: Chromatographic Purification Strategies for Crude 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Downstream Processing Scientists Compound Class: Nitrogen-rich fused heterocycles (Purine/Carboxylic Acid Bioisosteres)

Executive Summary & Physicochemical Profiling

The compound 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (and its substituted derivatives) represents a highly privileged scaffold in drug discovery, frequently utilized as a bioisostere for purines and carboxylic acids . However, isolating this molecule from crude synthetic mixtures presents severe chromatographic challenges.

As a Senior Application Scientist, I frequently observe laboratories failing to purify this compound due to a fundamental misunderstanding of its physicochemical nature. This molecule is not a simple organic intermediate; it is a highly polar, amphoteric system characterized by complex lactam-lactim tautomerism. Standard normal-phase silica chromatography with hexane/ethyl acetate will almost universally result in irreversible column adsorption or severe peak streaking.

To successfully purify this compound, the chromatographic environment must be engineered to explicitly control its ionization state and tautomeric equilibrium.

The Causality of Chromatographic Challenges
  • Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the 7-one (lactam) and 7-ol (lactim) forms . On a chromatographic timescale at neutral pH, this interconversion occurs at an intermediate rate, leading to peak coalescence failure (the "chromatographic smear").

  • Amphoterism: The 2-amino group is mildly basic (pKa ~3.5–4.5), while the 7-one/7-ol system is mildly acidic (pKa ~4.6–6.9) . At pH 5–7, the molecule exists as a highly hydrated zwitterion, which exhibits near-zero retention on standard C18 stationary phases.

Tautomerism Keto 7-One Form (Keto/Lactam) Enol 7-Ol Form (Enol/Lactim) Keto->Enol Tautomeric Equilibrium Broad Broad/Split Peaks (Unbuffered pH 5-7) Keto->Broad Sharp Sharp Single Peak (Buffered pH < 3) Keto->Sharp Fast Exchange (Acidic Buffer) Enol->Broad Slow Exchange (No Buffer) Enol->Sharp

Impact of pH buffering on the keto-enol tautomeric equilibrium and resulting peak shape.

Solubilization and Sample Preparation

Before injecting onto any column, the crude mixture must be fully solubilized. Because of extensive intermolecular hydrogen bonding, the crude material often exhibits poor solubility in standard mobile phases.

  • The Error: Dissolving the crude in 100% methanol or water. This often leads to precipitation in the injector needle or at the column head when the sample meets the starting mobile phase gradient.

  • The Solution: Dissolve the crude mixture in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . To prevent the strong injection solvent from causing peak distortion (the "solvent breakthrough" effect), limit the injection volume to < 2% of the total column volume (e.g., < 1 mL for a 21.2 x 250 mm preparative column).

Chromatographic Modalities & Workflows

Selecting the correct purification modality depends on the scale of the crude mixture and the required final purity.

Workflow Start Crude 2-Amino-TP-7-one Sample Solubility Solubility Assessment (DMSO/MeOH/H2O) Start->Solubility RP_HPLC Prep RP-HPLC (C18 AQ, pH < 3) Solubility->RP_HPLC High Purity Need (< 500 mg) HILIC HILIC Chromatography (Amide/Silica, NH4OAc) Solubility->HILIC Poor Retention on C18 Flash RP-Flash Chromatography (C18 Cartridge) Solubility->Flash Bulk Cleanup (> 1 Gram)

Decision matrix for selecting the optimal purification modality based on scale and retention.

Quantitative Data & Method Selection

Table 1: Physicochemical Profile & Chromatographic Impact

ParameterValue/CharacteristicChromatographic ImpactMitigation Strategy
pKa (Amino group) ~3.5 - 4.5Partial ionization at pH 5-7 causes peak tailing.Buffer mobile phase to pH < 3.0 (e.g., 0.1% TFA).
pKa (Lactam/Lactim) ~4.6 - 6.9Amphoteric/zwitterionic behavior.Acidic ion-pairing to ensure a single cationic state.
LogP < 0 (Highly Polar)Poor retention on standard C18; risk of phase collapse.Use C18 AQ (polar endcapped) or HILIC columns.
Tautomerism 7-one ⇌ 7-olIntermediate exchange rates cause peak splitting.Acidic pH accelerates exchange, yielding a sharp peak.

Self-Validating Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC (The Gold Standard)

This protocol utilizes a highly aqueous environment with strong acidic ion-pairing to suppress zwitterionic behavior and lock the tautomeric equilibrium.

Materials & Setup:

  • Column: C18 AQ or Polar-Embedded C18 (e.g., Waters XSelect HSS T3), 5 µm, 21.2 x 250 mm. Causality: Standard C18 will suffer from stationary phase collapse in the highly aqueous conditions required to retain this polar molecule.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection: UV at 254 nm and 280 nm.

Table 2: Standardized RP-HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Phase Objective
0.098220.0Initial Hold
3.098220.0Isocratic Desalting (DMSO removal)
20.0703020.0Linear Gradient Elution
22.059520.0Column Wash (Elute lipophilic impurities)
27.098220.0Re-equilibration

Step-by-Step Execution & Self-Validation:

  • System Suitability Check: Inject 20 µL of a 1 mg/mL analytical standard. Calculate the Asymmetry factor ( As​ ).

    • Validation Gate: If As​>1.5 , the tautomeric exchange is not fully suppressed. Increase TFA concentration to 0.15% to drive the equilibrium to the protonated lactam state.

  • Sample Injection: Inject up to 500 µL of the crude mixture dissolved in DMSO (max 100 mg load).

  • Fraction Collection: Collect fractions based on UV threshold. The target compound typically elutes between 10–14 minutes.

  • Post-Run Processing: Lyophilize the fractions immediately. Do not use rotary evaporation, as concentrating TFA under heat will degrade the triazolopyrimidine core.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If the crude mixture contains highly polar impurities that co-elute in the RP-HPLC void volume, an orthogonal HILIC approach is required. HILIC operates via partitioning into a water-enriched layer on a polar stationary phase.

Materials & Setup:

  • Column: Amide-bonded silica, 5 µm, 21.2 x 250 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8. Causality: Ammonium acetate provides the necessary ionic strength to maintain the hydration layer on the silica surface without suppressing the MS signal.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Execution & Self-Validation:

  • Equilibration (Critical Step): Flush the column with 60% B for at least 20 column volumes (CV).

    • Validation Gate: Inject a blank (DMSO). If the baseline drifts or the system pressure fluctuates by > 2%, the hydration layer is not stable. Continue equilibrating.

  • Gradient: Run a gradient from 95% B down to 60% B over 25 minutes at 20 mL/min. (Note: In HILIC, water is the strong eluent; decreasing organic concentration elutes the compound).

  • Recovery: The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one will elute as a sharp peak due to the high organic content minimizing tautomeric broadening.

References

  • Wang, H. et al. "Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Massari, S. et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." National Institutes of Health (PMC). URL:[Link]

  • Desenko, S.M. et al. "Imine-enamine tautomerism of dihydroazolopyrimidines." Chemistry of Heterocyclic Compounds, Springer. URL:[Link]

Advanced Functionalization Strategies for 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a privileged, electron-deficient bicyclic system that is isoelectronic with purines, making it an exceptional bioisostere in modern drug design . Within this class, the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one core stands out as a highly versatile scaffold for Diversity-Oriented Synthesis (DOS). Because it possesses multiple orthogonal reactive sites, it serves as an ideal foundation for parallel library generation.

Recent high-throughput screening and late-stage functionalization campaigns utilizing this scaffold have yielded narrow-spectrum antibacterial agents targeting Enterococcus faecium, highly potent ABCB1 modulators capable of overcoming multidrug resistance in cancer [[1]]([Link]), and novel dual-action anticoagulants .

Mechanistic Rationale: Scaffold Reactivity & Regioselectivity

To successfully execute late-stage functionalization (LSF) on this core, one must understand the electronic push-pull dynamics of the fused ring system. The scaffold presents four distinct vectors for diversification, each requiring specific chemical activation:

  • C7-Oxo/Hydroxyl Tautomerism (Electrophilic Vector): The 7-one system exists in thermodynamic equilibrium with its 7-hydroxy tautomer. By treating the scaffold with phosphorus oxychloride (POCl 3​ ), the C7-oxygen is activated and displaced by chloride. This transforms the C7 position into a highly electrophilic center, primed for Nucleophilic Aromatic Substitution (S N​ Ar) with diverse amines or anilines .

  • C6 Position (Nucleophilic Vector): Relative to the highly electron-deficient C5 and C7 positions, the C6 carbon is the most electron-rich site on the pyrimidine ring. It is highly susceptible to Electrophilic Aromatic Substitution (EAS). Halogenation (e.g., bromination via NBS) at C6 provides a reliable handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2-Amino Group: The exocyclic C2-amine is a remarkably weak nucleophile because its lone pair is delocalized into the electron-withdrawing pyrimidone system . Functionalization here requires highly reactive electrophiles (e.g., sulfonyl chlorides, isocyanates) or transition-metal-catalyzed amidation (Buchwald-Hartwig conditions).

  • N4/N3 Ambident Alkylation: Direct alkylation of the core often results in a mixture of N3, N4, and O7-alkylated products. Regiocontrol is dictated by the hardness/softness of the electrophile and the choice of base (e.g., K 2​ CO 3​ vs. Cs 2​ CO 3​ ).

Vectors Core 2-Amino-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine C2 C2-Amino Group (Amidation / Coupling) Core->C2 Weak Nucleophile C6 C6 Position (EAS / Cross-Coupling) Core->C6 Electron-Rich C7 C7-Oxo Group (Chlorination / SNAr) Core->C7 Tautomeric N4 N4/N3 Position (Regioselective Alkylation) Core->N4 Ambident

Orthogonal functionalization vectors of the triazolo[1,5-a]pyrimidine core.

Diversity-Oriented Synthesis (DOS) Workflow

The most robust approach to generating a combinatorial library from this scaffold involves a divergent, three-stage workflow: (1) Core assembly via cyclocondensation, (2) C7-activation and displacement, and (3) C6-halogenation followed by cross-coupling.

Workflow A 3,5-Diamino- 1,2,4-triazole B 2-Amino-7-oxo Scaffold A->B β-ketoester AcOH, Δ C C7-Chloro Intermediate B->C POCl3, Δ E C6-Bromo Intermediate B->E NBS, DMF rt D C7-Amino Derivatives C->D R-NH2, DIPEA SNAr F C6-Aryl Derivatives E->F Ar-B(OH)2 Pd(dppf)Cl2

Divergent library synthesis workflow from the 2-amino-7-oxo scaffold.

Validated Experimental Protocols

Protocol A: Primary Scaffold Synthesis (Cyclocondensation)

Causality: Glacial acetic acid acts as both the solvent and the acid catalyst. It promotes the initial condensation of the exocyclic amine of 3,5-diamino-1,2,4-triazole with the ketone carbonyl of a β-ketoester (e.g., ethyl acetoacetate), driving the subsequent intramolecular cyclization to form the thermodynamically stable 7-oxo tautomer .

  • Charge a 250 mL round-bottom flask with 3,5-diamino-1,2,4-triazole (10.0 mmol) and the selected β-ketoester (11.0 mmol).

  • Suspend the reagents in glacial acetic acid (30 mL).

  • Reflux the mixture at 120 °C for 12 hours under an inert N 2​ atmosphere.

  • Cool the reaction mixture to room temperature. The product will spontaneously precipitate.

  • Filter the precipitate, wash sequentially with cold ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL), and dry under vacuum.

  • Self-Validating System: Reaction success is confirmed visually by the formation of a dense precipitate upon cooling. Analytically, 1 H NMR (DMSO- d6​ ) will show the disappearance of the highly polar triazole starting material and the emergence of a sharp singlet at ~ δ 12.0 ppm, corresponding to the N4-H / O7-H tautomeric proton.

Protocol B: C7-Activation and S N​ Ar Diversification

Causality: POCl 3​ serves as both the chlorinating agent and solvent. A catalytic amount of N,N-dimethylaniline is added as a non-nucleophilic acid scavenger; it sequesters the generated HCl without forming unreactive adducts with the C7-electrophile, thereby preventing the acid-catalyzed degradation of the triazole ring [[1]]([Link]).

  • Suspend the 2-amino-7-oxo scaffold (5.0 mmol) in POCl 3​ (15 mL).

  • Add N,N-dimethylaniline (0.5 mmol, 0.1 equiv) dropwise.

  • Heat the mixture to 100 °C for 4 hours.

  • Critical Step: Cool to room temperature and carefully pour the mixture over crushed ice (100 g) to quench excess POCl 3​ . Failure to use ice will result in a violent exotherm and tar formation.

  • Extract the aqueous layer with DCM (3 × 50 mL), dry over Na 2​ SO 4​ , and concentrate to yield the C7-chloro intermediate.

  • For S N​ Ar: Dissolve the intermediate (1.0 mmol) in ethanol (5 mL). Add the desired primary amine (1.2 mmol) and DIPEA (2.0 mmol). Heat at 80 °C for 6 hours.

  • Self-Validating System: The C7-chloro intermediate is highly non-polar compared to the 7-oxo precursor. Quenching a miniature reaction aliquot in methanol will yield the C7-OMe adduct (easily confirmed by LC-MS), confirming complete activation rather than simple hydrolysis back to the starting material.

Protocol C: C6-Regioselective Halogenation & Suzuki Coupling

Causality: DMF is selected as the solvent for bromination because it stabilizes the bromonium ion intermediate, accelerating the EAS at the electron-rich C6 position. For the subsequent Suzuki coupling, Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand sterically prevents the palladium center from coordinating with the multiple nitrogen atoms of the triazolopyrimidine core, avoiding catalyst poisoning.

  • Dissolve the 2-amino-7-oxo scaffold (2.0 mmol) in anhydrous DMF (10 mL).

  • Add N-bromosuccinimide (NBS) (2.1 mmol) portion-wise at room temperature. Stir for 2 hours.

  • Pour into ice water to precipitate the C6-bromo intermediate. Filter and dry.

  • For Cross-Coupling: Combine the C6-bromo intermediate (0.5 mmol), aryl boronic acid (0.6 mmol), K 2​ CO 3​ (1.5 mmol), and Pd(dppf)Cl 2​ (0.025 mmol) in a degassed mixture of 1,4-dioxane/H 2​ O (4:1, 5 mL).

  • Heat at 90 °C for 8 hours under N 2​ , then filter through Celite and purify via flash chromatography.

  • Self-Validating System: Bromination is visually validated by the rapid fading of the orange NBS color upon addition. Mass spectrometry will display a classic 1:1 isotopic pattern (M / M+2), unequivocally confirming the incorporation of the bromine atom at C6.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction conditions, expected yields, and regioselectivity outcomes for the functionalization vectors discussed above.

Reaction VectorReagents & ConditionsTypical Yield (%)Regioselectivity & Mechanistic Notes
Core Assembly β-ketoester, AcOH, 120 °C, 12 h65–85%Exclusive formation of the 7-oxo tautomer over the 5-oxo isomer.
C7-Chlorination POCl 3​ , PhNMe 2​ (cat.), 100 °C, 4 h70–90%PhNMe 2​ acts as an HCl scavenger, preventing triazole cleavage.
C7-S N​ Ar R-NH 2​ , DIPEA, EtOH, 80 °C, 6 h75–95%Highly selective for C7 displacement; C2-NH 2​ remains unreactive.
C6-Bromination NBS, DMF, rt, 2 h80–98%Complete regiocontrol directed by the C5-alkyl and C7-oxo groups.
C6-Suzuki Coupling Ar-B(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ , 90 °C50–80%Bidentate dppf ligand prevents nitrogen-induced catalyst poisoning.

Sources

Revolutionizing Heterocyclic Synthesis: A Microwave-Assisted Protocol for 2-amino-4H,7H-triazolo[1,5-a]pyrimidin-7-one

Revolutionizing Heterocyclic Synthesis: A Microwave-Assisted Protocol for 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one

Abstract

This application note provides a comprehensive and technically detailed guide for the rapid and efficient synthesis of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a robust protocol leveraging the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and a troubleshooting guide.

Introduction: The Significance of Triazolopyrimidines and the Power of Microwave Synthesis

The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[4][5] These nitrogen-rich heterocycles are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[6][7][8] The specific target molecule, 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, serves as a crucial intermediate for the development of novel therapeutics.[4]

Traditional synthetic routes to this class of compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative.[9][10][11] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates, often from hours to minutes.[9][12][13] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[10][11]

This guide details a validated microwave-assisted protocol for the synthesis of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, designed to be easily implemented in a standard laboratory setting.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established condensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate. The reaction mechanism can be understood as a sequence of nucleophilic attack, cyclization, and dehydration steps, ultimately leading to the formation of the fused bicyclic system.

The application of microwave energy is particularly advantageous for this transformation. The polar nature of the reactants and intermediates allows for efficient absorption of microwave irradiation, leading to a rapid increase in the internal temperature of the reaction mixture. This targeted heating overcomes the activation energy barrier more effectively than conventional heating, resulting in a dramatic rate enhancement.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-amino-1,2,4-triazole≥98%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
EthanolAnhydrousVWR
Microwave Synthesizere.g., CEM Discover, Biotage InitiatorN/A
10 mL Microwave Reaction Vialwith stir barN/A
Rotary Evaporator---N/A
Filtration apparatus---N/A
Analytical Balance± 0.001 gN/A
NMR Spectrometer400 MHz or higherN/A
FT-IR Spectrometer---N/A
Mass SpectrometerESI or other suitable ionizationN/A
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a clean and dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (1.0 mmol, 84.08 mg).

  • Solvent and Reactant Addition: To the vial, add glacial acetic acid (3.0 mL) followed by ethyl acetoacetate (1.2 mmol, 0.15 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (approximately 10-15 minutes).

  • Work-up and Isolation:

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Drying: Dry the product under vacuum to a constant weight.

Workflow Diagram

Gcluster_prepPreparationcluster_reactionMicrowave Synthesiscluster_workupIsolation & PurificationreagentsWeigh 3-amino-1,2,4-triazoleadd_solventsAdd Glacial Acetic Acidand Ethyl Acetoacetatereagents->add_solventsseal_vialSeal Microwave Vialadd_solvents->seal_vialmw_irradIrradiate in Microwave(150 °C, 10 min)seal_vial->mw_irradcoolingCool to Room Temperaturemw_irrad->coolingprecipitatePour into Ice-Cold Watercooling->precipitatefiltrateVacuum Filtrationprecipitate->filtratewashWash with Water & Ethanolfiltrate->washdryDry Under Vacuumwash->dryproduct2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-onedry->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Characterization Data

The identity and purity of the synthesized 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.2 (br s, 1H, NH), 7.5 (s, 1H, CH), 6.5 (br s, 2H, NH₂), 5.2 (s, 1H, CH), 2.1 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.0, 158.0, 155.5, 148.0, 85.0, 25.0
FT-IR (ATR)ν (cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching), 1640 (N-H bending), 1580 (C=N stretching)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₆H₇N₅O: 166.07; found: 166.1
Melting Point >300 °C
Appearance Off-white to pale yellow solid
Yield >85%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease hold time in 5-minute increments. Ensure accurate temperature monitoring.
Loss of product during work-upEnsure the water used for precipitation is ice-cold. Minimize the amount of ethanol used for washing.
Impure Product Side reactionsEnsure the purity of starting materials. Lower the reaction temperature to 140 °C.
Inefficient washingIncrease the volume and/or number of washes with cold water.
Reaction does not go to completion Insufficient heatingVerify microwave performance and calibration. Ensure proper vial placement.
Inactive reagentsUse fresh, high-purity starting materials.

Conclusion

The microwave-assisted protocol presented herein offers a superior method for the synthesis of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one. This approach provides significant advantages in terms of reaction time, yield, and operational simplicity, while adhering to the principles of green chemistry. The detailed protocol and supporting data are intended to enable researchers to reliably and efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

  • ResearchGate. (2025, August 10). Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. Retrieved from [https://www.researchgate.net/publication/288673739_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1,. Retrieved from [Link]

  • RSC Publishing. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2025, May 1). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • RSIS International. Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. Retrieved from [Link]

  • Nveo.org. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Retrieved from [Link]

  • Jurnal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]

  • ResearchGate. 2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one. Retrieved from [Link]

  • Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Bentham Science. (2024, January 1). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • MDPI. (2013, December 6). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Retrieved from [Link]15051)

Troubleshooting & Optimization

how to improve reaction yield of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its derivatives. The condensation of 3,5-diamino-1,2,4-triazole (guanazole) with 1,3-dicarbonyl compounds is a cornerstone reaction in medicinal chemistry. However, researchers frequently encounter bottlenecks related to regioselectivity (formation of the 5-one vs. 7-one isomers) and incomplete cyclization.

This guide provides mechanistic troubleshooting, quantitative yield optimization strategies, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Triage & Pathway Visualization

The primary challenge in synthesizing the 7-one derivative lies in controlling the cyclization of the intermediate enamine. The reaction is governed by a strict competition between kinetic and thermodynamic control[1].

ReactionPathway A 3,5-Diamino-1,2,4-triazole C Enamine Intermediate A->C B 1,3-Dicarbonyl Compound B->C D Kinetic Control (Neutral/Basic) C->D Fast Cyclization E Thermodynamic Control (Acidic, Reflux) C->E Acid Catalysis F 5-One Isomer (Undesired) D->F G 7-One Isomer (Target Product) E->G F->G Isomerization (Heat/Acid)

Regioselective synthesis pathway of [1,2,4]triazolo[1,5-a]pyrimidin-7-ones.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of 5-one and 7-one isomers instead of the pure 7-one product? A1: This is a classic regioselectivity issue. The initial condensation forms an enamine intermediate. Under neutral or basic conditions (e.g., in ethanol), rapid cyclization occurs at the most sterically accessible site, yielding the kinetically favored 5-one isomer[1]. To drive the reaction toward the thermodynamically stable 7-one isomer, you must employ strict thermodynamic control using an acidic solvent (e.g., glacial acetic acid) and prolonged heating. The acid catalyzes the reversible ring-opening of the 5-one, allowing it to equilibrate to the lower-energy 7-one state[2].

Q2: My LC-MS shows a mass corresponding to the uncyclized intermediate. How do I push the reaction to completion? A2: The presence of uncyclized enamine or Schiff base intermediates indicates insufficient electrophilic activation of the ester carbonyl. While the exocyclic amino group of the triazole readily attacks the ketone/aldehyde to form the enamine, the subsequent intramolecular attack by the triazole ring nitrogen onto the ester requires higher activation energy. To resolve this, increase the reaction temperature (refluxing acetic acid at 118 °C) or switch to microwave irradiation (150 °C for 15-20 minutes), which provides the rapid, uniform heating necessary to overcome the cyclization barrier[3].

Q3: What is the optimal solvent system for maximizing the yield? A3: Glacial acetic acid is the gold standard for this transformation[2][4]. It acts as both the solvent and the Brønsted acid catalyst, protonating the carbonyl oxygen of the ester to enhance its electrophilicity while facilitating the thermodynamic equilibration of the isomers. In some highly sensitive cases, adding an equimolar amount of dry pyridine to the acetic acid can buffer the system, preventing the over-protonation of the triazole's nucleophilic nitrogens while maintaining enough acidity to drive the cyclization[5].

Q4: How does the substitution pattern on the 1,3-dicarbonyl affect the reaction? A4: The electrophilicity of the ester dictates the cyclization rate. To synthesize the unsubstituted 7-one core (no alkyl group at position 5), you must use ethyl 3-ethoxyacrylate or ethyl propiolate. Because these lack steric hindrance, they are highly reactive but prone to polymerization. Slow, dropwise addition of the dicarbonyl to a refluxing solution of the triazole minimizes side reactions and improves the overall yield.

Part 3: Quantitative Yield Optimization

The table below summarizes the expected outcomes when synthesizing 7-one derivatives under various experimental conditions. Transitioning from conventional neutral heating to acid-catalyzed microwave synthesis provides the highest yield and purity.

Reaction ConditionsCatalyst / SolventTimeMajor IsomerIsolated Yield (%)
Conventional HeatingEthanol (Neutral)12 hMixture (5-one/7-one)35 - 45%
Conventional RefluxGlacial Acetic Acid2 - 6 h7-one75 - 80%
Lewis Acid CatalysisDMF + Zn/Cd MOF8 h7-one80 - 85%
Microwave (150 °C) Glacial Acetic Acid 20 min 7-one 88 - 95%

Part 4: Self-Validating Experimental Protocol

Optimized Microwave-Assisted Synthesis of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-ones

This protocol leverages microwave irradiation and thermodynamic acid catalysis to ensure complete cyclization and high regioselectivity[3][4].

Step 1: Reagent Preparation In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 3,5-diamino-1,2,4-triazole (1.0 mmol) in 4.0 mL of glacial acetic acid. Causality: Acetic acid serves as the proton source required to drive the equilibrium toward the thermodynamic 7-one product.

Step 2: Dicarbonyl Addition Slowly add the 1,3-dicarbonyl precursor (1.1 mmol). Use ethyl acetoacetate for the 5-methyl derivative or ethyl 3-ethoxyacrylate for the 5-unsubstituted core. Causality: A slight stoichiometric excess (1.1 eq) of the dicarbonyl compensates for evaporative loss and drives the condensation equilibrium forward.

Step 3: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes. Validation Checkpoint: Observe the vial post-irradiation. The initial suspension should have transitioned into a clear solution as the enamine intermediate formed, followed by the precipitation of a fine powder as the cyclization to the highly crystalline 7-one completed.

Step 4: Cooling and Precipitation Allow the vial to cool to room temperature, then place it in an ice bath for 30 minutes. Add 2.0 mL of cold distilled water to the mixture. Causality: The target 7-one product has exceptionally low solubility in cold aqueous acetic acid, whereas unreacted starting materials and acyclic intermediates remain highly soluble. This step acts as an in-situ purification mechanism.

Step 5: Isolation and Verification Filter the precipitate under vacuum, wash sequentially with cold water (2 x 5 mL) and cold ethanol (5 mL), and dry under high vacuum. Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). You should observe a single, distinct spot with strong UV absorbance at 254 nm. The absence of a higher Rf spot confirms the complete conversion of the enamine intermediate.

References

  • Lahmidi et al. "2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one - IUCr Journals: Synthesis and crystallization". IUCrData.
  • Chebanov et al. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles". Frontiers in Chemistry.
  • "2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one". MDPI.
  • "SODIUM SALT 5-METHYL-6-NITRO-1,2,4-TRIAZOLE[1,5-a]PYRIMIDINE-7-ONE DIHYDRATE". Google Patents (RU2330036C1).
  • "Design, synthesis and bioactivity studies of novel triazolopyrimidinone compounds". DergiPark.

Sources

overcoming solubility issues of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Analytical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling the physicochemical challenges associated with 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond simple "recipes." We will explore the thermodynamic causality behind this compound's insolubility and provide self-validating workflows to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Diagnostic Overview: The "Brick Dust" Phenomenon

The compound 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a highly polar, rigid, and planar heterocyclic scaffold frequently utilized in kinase inhibitors and anti-infective drug design [2].

If you are struggling to dissolve this compound, you are encountering a classic "brick dust" thermodynamic barrier [1]. The insolubility is not driven by lipophilicity (it has a low cLogP), but rather by an exceptionally high crystal lattice energy. The 2-amino group acts as a potent hydrogen bond donor, while the 7-oxo group and triazole nitrogens act as acceptors. This allows the molecules to form extensive, tightly packed intermolecular hydrogen-bonded ribbons and π−π stacking networks in the solid state. Because the energy required to break this crystal lattice exceeds the solvation energy gained upon interacting with water, the compound crashes out of aqueous media.

Troubleshooting Guide & FAQs

Q1: My 10 mM DMSO stock solution of the triazolopyrimidine crashes out instantly when diluted into my aqueous biochemical assay buffer (PBS, pH 7.4). Why does this happen, and how do I prevent it? Causality: This is a solvent-shift precipitation. DMSO disrupts the hydrogen-bond network effectively, but upon dilution into water, the local concentration of water rapidly increases, stripping the DMSO solvation shell. The triazolopyrimidine molecules rapidly self-associate due to their strong hydrogen-bonding affinity, forming microcrystals before they can disperse. Solution: Do not spike DMSO stocks directly into entirely aqueous buffers. Instead, use a co-solvent cascade . Pre-dilute your DMSO stock into a transitional solvent (e.g., PEG-400 or a non-ionic surfactant like Tween-20) before final dilution into the assay buffer. Alternatively, ensure your assay buffer contains at least 0.1% Bovine Serum Albumin (BSA); the hydrophobic pockets of BSA act as carrier sinks, preventing rapid nucleation.

Q2: We need to dose this compound in vivo (mice) at 30 mg/kg via oral gavage (PO), but it forms a thick, un-syringable suspension in standard MC/Tween vehicles. What is the best formulation strategy? Causality: Standard suspending agents (like Methylcellulose) do not actively solubilize brick-dust molecules; they only delay settling. For rigid, planar heterocycles, active encapsulation is required to mask the intermolecular interaction sites. Solution: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation. The hydrophobic, planar triazolopyrimidine core inserts into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. If cyclodextrin fails due to steric hindrance, transition to a nanosuspension via wet bead milling. Milling increases the surface-area-to-volume ratio, significantly enhancing the dissolution rate according to the Noyes-Whitney equation.

Q3: We are in the lead optimization phase. How can we chemically modify the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold to inherently improve aqueous solubility without losing target affinity? Causality: The insolubility is driven by molecular planarity and symmetry. Solution: Introduce sp3 hybridized carbons or bulky aliphatic groups (e.g., adding an adamantane or cyclopropyl ring to the N-alkyl chain) [4]. This strategy, known as "disrupting molecular planarity," lowers the melting point and crystal lattice energy, directly translating to improved aqueous solubility. Additionally, consider masking the 7-oxo or 2-amino group via a cleavable prodrug moiety (e.g., a phosphate ester) to temporarily eliminate the primary hydrogen-bond donor/acceptor during systemic circulation [3].

Formulation Strategy Workflows

G Start Solubility Issue Detected 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Type What is the intended application? Start->Type InVitro In Vitro Assay (Biochemical/Cellular) Type->InVitro InVivo In Vivo Dosing (PK/Efficacy Models) Type->InVivo MedChem Lead Optimization (Medicinal Chemistry) Type->MedChem DMSO Use Co-solvent Cascade (DMSO -> PEG400 -> Buffer) InVitro->DMSO HPBCD Formulate with 20% HP-β-CD or Wet Milling Nanosuspension InVivo->HPBCD SP3 Introduce sp3 carbons or disrupt planarity MedChem->SP3

Fig 1. Decision tree for overcoming triazolopyrimidine solubility issues based on application.

G API Insoluble API (Brick Dust) Complex Inclusion Complex API->Complex Hydrophobic Interactions CD HP-β-CD (Host) CD->Complex Cavity Encapsulation Soluble Aqueous Solution Complex->Soluble Hydrophilic Exterior

Fig 2. Mechanism of HP-β-CD inclusion complexation for rigid planar heterocycles.

Data Presentation: Solubility & Modification Matrices

Table 1: Empirical Solubility Matrix for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Vehicle / FormulationMax Achievable ConcentrationApplication SuitabilityMechanistic Rationale
100% PBS (pH 7.4)< 0.05 mg/mLNoneHigh lattice energy prevents aqueous solvation.
100% DMSO> 50 mg/mLStock StorageStrong H-bond acceptor disrupts API-API interactions.
5% DMSO / 95% PBS~ 0.1 mg/mLIn Vitro AssaysSolvent shift causes rapid micro-precipitation.
20% HP- β -CD in Water5.0 - 10.0 mg/mLIV / PO DosingCavity encapsulation masks planar hydrophobic core.
5% DMSO / 40% PEG400 / 55% Saline2.5 - 5.0 mg/mLIP / IV DosingCo-solvency lowers dielectric constant of the medium.

Table 2: Medicinal Chemistry Tactics for Triazolopyrimidines

Structural ModificationTarget PositionImpact on Crystal LatticeExpected Δ Aqueous Solubility
N-MethylationN4 or N7Eliminates primary H-bond donor.Moderate Increase
sp3 Carbon IntroductionN-alkyl chainDisrupts planarity; lowers melting point.High Increase
Phosphate Prodrug7-OH tautomerIntroduces ionizable group (pKa < 2).Very High Increase

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) HP- β -CD Inclusion Complex for In Vivo Dosing

This protocol utilizes a self-validating visual and thermodynamic endpoint to ensure complete complexation rather than mere suspension.

  • Vehicle Preparation: Weigh 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) and dissolve it in 8.0 mL of sterile Milli-Q water. Stir until the solution is completely clear. Adjust the final volume to 10.0 mL to create a 20% (w/v) solution.

  • API Addition: Weigh the required amount of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (e.g., 50 mg for a 5 mg/mL dose). Slowly add the API powder to the stirring HP- β -CD vortex.

  • Thermodynamic Driving: The solution will initially appear cloudy. Probe sonicate the mixture on ice (to prevent thermal degradation) for 3 cycles of 30 seconds on / 30 seconds off.

  • Equilibration: Transfer the vial to an orbital shaker and incubate at 37°C for 24 hours. Scientific Context: Complexation is an equilibrium process; sufficient time must be allowed for the API to partition into the cyclodextrin cavities.

  • Validation & Filtration: Filter the solution through a 0.22 µm PVDF syringe filter. If the compound was successfully complexed, the filter will offer no resistance, and the filtrate will be optically clear. Quantify the final concentration of the filtrate via HPLC-UV to confirm the dose before animal administration.

Protocol 2: Kinetic Aqueous Solubility Profiling via Laser Nephelometry

Relying on the naked eye to detect precipitation in 96-well plates is prone to false positives. This protocol provides a self-validating, quantitative measure of solubility limits.

  • Serial Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 2-fold serial dilution in DMSO across a 96-well plate (10 mM down to 9.7 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% and a compound concentration range of 100 µM down to 0.097 µM.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of any micro-precipitates.

  • Nephelometric Reading: Read the plate using a laser nephelometer (light scattering detector).

  • Data Analysis: Plot the compound concentration (x-axis) against the scattering intensity (y-axis). The kinetic solubility limit is strictly defined as the inflection point where light scattering statistically deviates from the baseline of the blank buffer.

References

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC. National Institutes of Health (NIH).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. National Institutes of Health (NIH).
  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC. National Institutes of Health (NIH).
  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. American Chemical Society (ACS).

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds. These structures are highly valued as purine bioisosteres in kinase inhibitor design and other pharmacological applications[1].

However, the cyclocondensation of 3,5-diamino-1,2,4-triazole with 1,3-dielectrophiles (e.g., β-keto esters, alkynoates, or enaminones) frequently suffers from poor regioselectivity. This often yields undesired 5-oxo isomers or[4,3-a] kinetic byproducts[2]. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to optimize your workflow and reduce byproduct formation.

Section 1: FAQs & Troubleshooting Regioselectivity

Q1: My cyclocondensation reaction yields a nearly 1:1 mixture of the 7-oxo and 5-oxo regioisomers. How can I selectively drive the reaction to form the 2-amino-7-oxo product?

Expert Insight (Causality): The formation of regioisomers stems from the ambidentate nucleophilicity of 3,5-diamino-1,2,4-triazole. The exocyclic amino group is highly nucleophilic and typically attacks the most electrophilic carbon first. In a standard β-keto ester, the ketone carbonyl is more electrophilic than the ester carbonyl.

  • Kinetic Pathway (Undesired 5-oxo): If the reaction is run under neutral or mildly basic conditions without thermodynamic control, the exocyclic amine attacks the ketone, and the endocyclic triazole nitrogen closes on the ester, yielding the 5-oxo derivative.

  • Thermodynamic Pathway (Desired 7-oxo): Under strongly acidic conditions (e.g., glacial acetic acid reflux), the ketone is activated, but the reaction becomes reversible[3]. The 7-oxo isomer is thermodynamically more stable due to extended conjugation and minimized steric hindrance between the bridgehead nitrogen and the substituent at the 5-position.

Protocol: Acid-Catalyzed Regioselective Synthesis

  • Reagents: 3,5-diamino-1,2,4-triazole (1.0 eq), ethyl 3-oxopropanoate derivative (1.1 eq).

  • Solvent/Catalyst: Glacial acetic acid (10 volumes).

  • Reaction: Heat the mixture to reflux (110 °C) for 12–18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. The 7-oxo product typically precipitates directly from the acidic medium due to its lower solubility compared to the 5-oxo isomer. Filter and wash with cold ethanol.

  • Self-Validation Check: Run TLC (DCM:MeOH 9:1); the 7-oxo isomer typically exhibits a lower Rf​ value than the 5-oxo isomer due to stronger intermolecular hydrogen bonding.

Q2: I am isolating a product, but 2D-NMR indicates it is the[4,3-a]pyrimidine isomer rather than the desired [1,5-a]pyrimidine. How do I correct this?

Expert Insight (Causality): You are observing the kinetic trapping of the[4,3-a] isomer. 1,2,4-triazoles have two endocyclic nitrogens capable of ring closure (N2 and N4). Closure at N4 forms the [4,3-a] system, which forms faster (kinetic product). Closure at N2 forms the [1,5-a] system (thermodynamic product). The [4,3-a] isomer can be converted to the[1,5-a] isomer via a Dimroth rearrangement, which involves base-catalyzed ring-opening of the pyrimidine followed by rotation and re-closure[4].

Protocol: Base-Promoted Dimroth Rearrangement

  • Reagents: Isolated [4,3-a] byproduct (1.0 eq).

  • Conditions: Suspend in an aqueous solution of 10% NaOH or KOH (5 volumes).

  • Reaction: Stir at 60 °C for 2–4 hours.

  • Workup: Cool the solution to 0 °C and carefully acidify with 2M HCl to pH 5–6. The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one will precipitate. Filter, wash with water, and dry under vacuum.

  • Self-Validation Check: The initial dissolution of the suspension indicates successful pyrimidine ring-opening. Subsequent precipitation upon acidification confirms the formation of the thermodynamically stable [1,5-a] core.

Q3: Prolonged heating in acetic acid is causing thermal degradation and tar formation, lowering my overall yield. Are there milder alternatives?

Expert Insight (Causality): Prolonged thermal stress can lead to decarboxylation of the β-keto ester or polymerization of the highly reactive diamino triazole. Microwave-assisted organic synthesis (MAOS) coupled with a Lewis acid catalyst provides the activation energy required for the thermodynamic 7-oxo product while drastically reducing reaction time, thereby minimizing degradation.

Protocol: Microwave-Assisted Cyclocondensation

  • Reagents: 3,5-diamino-1,2,4-triazole (1.0 eq), 1,3-dielectrophile (1.1 eq).

  • Conditions: Ethanol (5 volumes), Bi2​O3​ (2.5 mol%) or ZnCl2​ (10 mol%) as a catalyst.

  • Reaction: Seal in a microwave vial and irradiate at 120 °C for 15–20 minutes.

  • Workup: Filter the hot solution to remove the heterogeneous catalyst (if using Bi2​O3​ ). Cool the filtrate to induce crystallization of the 7-oxo product.

  • Self-Validation Check: The absence of dark, tarry residues visually confirms the suppression of thermal degradation, and the hot filtration step ensures no catalyst carryover.

Section 2: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting regioisomeric ratios. Use this to benchmark your expected yields.

Table 1: Comparison of Reaction Conditions for Regioselective Synthesis

Reaction ConditionTemp (°C)TimeMajor RegioisomerYield (%)Purity (%)
Ethanol, no catalyst7824 h5-oxo (Kinetic)6570
Ethanol, NaOH (1 eq)7812 h[4,3-a] isomer5580
Glacial Acetic Acid11018 h7-oxo (Thermodynamic)75>95
Ethanol, pTSA (10 mol%)7824 h7-oxo (Thermodynamic)82>90
Ethanol, Bi2​O3​ (MW)12020 min7-oxo (Thermodynamic)92>98

Section 3: Mechanistic Pathway Visualization

To fully understand the divergence between the byproducts and the target molecule, refer to the mechanistic flowchart below. The regioisomeric structure of newly synthesized compounds is typically determined using multinuclear 2D-NMR spectroscopy such as HMBC and HSQC[2].

MechanisticPathway Start 3,5-diamino-1,2,4-triazole + 1,3-dielectrophile KineticAttack Kinetic Attack (Neutral/Mild Base) Start->KineticAttack Fast ThermoAttack Thermodynamic Attack (Acidic/Lewis Acid) Start->ThermoAttack Slow/Reversible Isomer5Oxo 5-oxo Regioisomer (Undesired) KineticAttack->Isomer5Oxo N2 Closure Isomer43a [4,3-a]pyrimidine Isomer (Kinetic Byproduct) KineticAttack->Isomer43a N4 Closure Target 2-amino-4H,7H-[1,2,4]triazolo [1,5-a]pyrimidin-7-one (Target) ThermoAttack->Target N2 Closure Dimroth Dimroth Rearrangement (Base, Heat) Isomer43a->Dimroth Dimroth->Target Ring Opening/Closure

Mechanistic pathways showing the formation of 5-oxo and [4,3-a] byproducts vs the 7-oxo target.

Section 4: Analytical Verification

How to confirm you have the 7-oxo isomer and not the 5-oxo isomer?

  • 13C NMR Spectroscopy: The carbonyl carbon of the 7-oxo isomer typically resonates further downfield (approx. 155–160 ppm) compared to the 5-oxo isomer (approx. 145–150 ppm) due to the different conjugation paths with the bridgehead nitrogen.

  • 2D NMR (HMBC): Look for the correlation between the pyrimidine ring proton (H-6) and the bridgehead carbon (C-3a). In the 7-oxo isomer, H-6 shows a strong 3J correlation to C-3a.

  • X-ray Crystallography: The definitive method for unambiguous structural assignment of the [1,5-a] vs[4,3-a] core[4].

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: nih.gov URL:[Link]

  • Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines Source: researchgate.net URL:[Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines Source: mdpi.com URL:[Link]

  • Regioselective synthesis, structural investigation and binding behavior of 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines with BSA using various spectroscopic and in silico methods Source: nih.gov URL:[Link]

Sources

Technical Support Center: Crystallization of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and structural characterization of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its derivatives.

System Overview & Mechanistic Challenges

Crystallizing fused nitrogen-rich heterocycles like 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one presents unique thermodynamic and kinetic challenges.

The Causality of Low Solubility: This compound acts as a1[1]. The 2-amino group acts as a potent dual hydrogen-bond donor, while the triazole/pyrimidine nitrogens (N1, N3, N4) and the C7-carbonyl act as multiple hydrogen-bond acceptors. This architecture drives the formation of rigid, tightly packed 2D sheets or 3D networks in the solid state, resulting in exceptionally high lattice energy and poor solubility in standard organic solvents (e.g., DCM, EtOAc, Hexanes).

Tautomeric Equilibrium: The compound exists in a solvent-dependent tautomeric equilibrium between the 7-one (lactam) and 7-hydroxy (lactim) forms[1]. Uncontrolled shifts in this equilibrium during cooling can poison crystal nucleation, leading to amorphous precipitation. To circumvent this, a highly polar aprotic solvent (like DMF or DMSO) must be used to fully solvate the monomer and disrupt intermolecular H-bonds, followed by the addition of a protic antisolvent (like Ethanol) to2[2].

Diagnostic Workflow

G Start Crude 2-amino-4H,7H- [1,2,4]triazolo[1,5-a]pyrimidin-7-one PurityCheck Is crude purity > 85%? Start->PurityCheck LowPurity Pre-treatment (Hot Filtration / Charcoal) PurityCheck->LowPurity No HighPurity Determine Goal PurityCheck->HighPurity Yes LowPurity->HighPurity Bulk Bulk Purification (>100 mg) HighPurity->Bulk SingleXtal Single Crystal XRD (<10 mg) HighPurity->SingleXtal SolvAntisolv Solvent/Antisolvent (DMF/EtOH) Bulk->SolvAntisolv VaporDiff Vapor Diffusion (DMSO inner, EtOAc outer) SingleXtal->VaporDiff Cooling Controlled Cooling (0.1 °C/min) SolvAntisolv->Cooling Harvest Harvest & Wash (Cold Antisolvent) VaporDiff->Harvest Cooling->Harvest

Fig 1: Decision matrix for selecting the optimal crystallization strategy.

Troubleshooting & FAQs

Q1: My compound precipitates as an amorphous powder instead of crystalline needles. How do I fix this? A1: Amorphous precipitation occurs when the supersaturation level is breached too rapidly, completely bypassing the metastable zone. Solution: Transition from a rapid "crash out" method to a temperature-controlled solvent/antisolvent crystallization. Dissolve the compound in hot DMF (~80 °C). Instead of adding cold ethanol all at once, add hot ethanol dropwise until the solution reaches the cloud point. Add just enough DMF (1-2 drops) to clear the solution, then cool at a strict rate of 0.1 °C/min.

Q2: During cooling, the solution separates into two liquid layers ("oiling out") rather than crystallizing. What causes this? A2: Liquid-Liquid Phase Separation (LLPS) happens when the solubility curve intersects the binodal curve before the crystallization boundary. This is highly common with triazolopyrimidines in DMSO/Water mixtures due to the formation of strong, localized hydration spheres around the pyrimidine nitrogens. Solution: Switch to a3[3]. Ethanol provides a gentler dielectric gradient than water, preventing oiling out. If LLPS persists, reduce your initial solute concentration by 15% and introduce seed crystals 5 °C above the previously observed oiling temperature.

Q3: I need single crystals for X-ray Diffraction (XRD), but I only get twinned or microscopic clusters. What is the best technique? A3: Twinning is caused by rapid, localized supersaturation gradients that trigger secondary nucleation on existing crystal faces. Solution: Vapor diffusion is the gold standard for this scaffold. The slow vapor-phase transfer of a volatile antisolvent (Ethyl Acetate) into a non-volatile solvent (DMSO) ensures a near-equilibrium approach to supersaturation, yielding high-quality, untwinned single crystals.

Quantitative Data: Solvent System Selection

Primary SolventAntisolventOptimal Ratio (v/v)Primary ApplicationExpected YieldDefect Risk
DMF Ethanol1:2 to 1:3Bulk Purification / Scale-up75 - 85%Low (Highly crystalline)
DMSO Water1:4High-recovery precipitation> 90%High (Amorphous / Oiling)
Acetic Acid NoneN/AHigh-purity recrystallization50 - 60%Medium (Requires slow cooling)
DMSO Ethyl AcetateVapor PhaseSingle Crystal XRD< 10%Low (Diffraction quality)

Standard Operating Procedures (SOPs)

SOP 1: Bulk Crystallization via Controlled Antisolvent Addition (DMF/EtOH)

This protocol is a self-validating system: reaching the visual "cloud point" ensures you are exactly at the metastable limit, regardless of slight variations in crude purity.

  • Dissolution: Suspend 1.0 g of crude 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in 10 mL of anhydrous DMF in a jacketed reactor or round-bottom flask.

  • Heating: Heat the suspension to 85 °C under gentle magnetic stirring (200 rpm) until complete dissolution is achieved.

  • Filtration: Quickly filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, heated receiving flask. Causality: This removes insoluble particulates that act as heterogeneous nucleation sites, which cause premature and uncontrolled crystallization.

  • Cloud Point Titration: Maintain the filtrate at 80 °C. Add absolute ethanol (pre-heated to 70 °C) dropwise at a rate of approx. 1 mL/min. Stop addition immediately when a persistent opalescence (cloudiness) is observed.

  • Clarification: Add hot DMF dropwise (typically 0.2 to 0.5 mL) just until the solution becomes perfectly clear again. You are now at the edge of the metastable zone.

  • Controlled Cooling: Initiate a controlled cooling ramp of 0.1 °C/min down to 5 °C. Do not agitate vigorously; maintain stirring at 100 rpm.

  • Harvesting: Hold the suspension at 5 °C for 2 hours to maximize yield. Filter the resulting crystals under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry under vacuum at 50 °C for 12 hours.

SOP 2: Vapor Diffusion for Single Crystal XRD
  • Inner Vial Preparation: Dissolve 2–5 mg of the highly purified compound in 0.5 mL of anhydrous DMSO in a 2 mL glass shell vial. Ensure the solution is perfectly clear.

  • Outer Chamber Preparation: Place 3 mL of Ethyl Acetate (antisolvent) into a larger 20 mL scintillation vial.

  • Assembly: Carefully place the un-capped 2 mL vial inside the 20 mL vial using forceps.

  • Sealing & Incubation: Tightly cap the 20 mL vial with a PTFE-lined cap. Wrap the cap in Parafilm to prevent evaporation.

  • Crystal Growth: Store the chamber in a vibration-free environment at a constant 20 °C. Do not disturb the vial. Diffraction-quality single crystals will typically form on the walls of the inner vial within 7 to 14 days.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Ensuring the Long-Term Stability of 2-amino-4H,7H-triazolo[1,5-a]pyrimidin-7-one (8-Azaguanine)

Technical Support Center: Ensuring the Long-Term Stability of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one (8-Azaguanine)

Welcome to the dedicated technical support center for 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, commonly known as 8-Azaguanine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical compound throughout its lifecycle in the laboratory. Here, you will find in-depth guidance on long-term storage, troubleshooting potential degradation issues, and answers to frequently asked questions, all grounded in established scientific principles.

Understanding the Stability of 8-Azaguanine

2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is a synthetic purine analogue with significant utility in biomedical research as an antimetabolite.[4] Its structural similarity to guanine makes it susceptible to similar degradation pathways, primarily hydrolysis, oxidation, and photodegradation. Ensuring its stability is paramount for reproducible and reliable experimental outcomes.

The core structure, a triazolopyrimidine ring system, is relatively stable, but the presence of the amino group and the lactam function introduces potential sites for chemical transformation.[5][6] Factors such as pH, temperature, light, and the presence of oxidizing agents can all influence the rate and extent of degradation.

Recommended Long-Term Storage Protocols

To maintain the purity and potency of 8-Azaguanine over extended periods, adherence to strict storage protocols is essential. The following recommendations are based on a synthesis of supplier guidelines and best practices for analogous chemical compounds.

Solid (Powder) Form

For the solid form of 8-Azaguanine, the primary objectives are to protect it from moisture, light, and extreme temperatures.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage (up to 3 years).[7] For short-term storage, 2-8°C is acceptable.Low temperatures significantly reduce the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation from atmospheric oxygen.
Container Use a tightly sealed, opaque container (e.g., amber glass vial).[1]Prevents exposure to light and moisture, which can initiate photodegradation and hydrolysis, respectively.
Location Store in a dry, well-ventilated area away from strong oxidizing agents.[1]Prevents accidental contamination and reaction with incompatible chemicals.
Solution Form

8-Azaguanine in solution is significantly more susceptible to degradation than in its solid state. The choice of solvent and storage conditions is critical.

ParameterRecommendationRationale
Solvent DMSO is a common solvent. For stock solutions, use anhydrous grade DMSO.While soluble in DMSO, the hygroscopic nature of DMSO can introduce water, leading to hydrolysis.[7]
Temperature Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]Cryogenic temperatures are necessary to minimize degradation in solution.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.Freeze-thaw cycles can introduce moisture and accelerate degradation.
Light Exposure Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.Photodegradation can occur rapidly in solution when the compound is exposed to light.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 8-Azaguanine, providing potential causes and actionable solutions.

Q1: I've noticed a change in the color of my solid 8-Azaguanine, from off-white to a yellowish or brownish hue. What could be the cause?

A1: A color change in the solid compound is often an indicator of degradation, likely due to oxidation or photodegradation.

  • Causality: Exposure to air (oxygen) and/or light can lead to the formation of oxidized derivatives and other chromophoric degradation products. Guanine, a structurally similar compound, is known to be highly susceptible to oxidation.[8]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed, opaque container and protected from light.

    • Inert Atmosphere: For long-term storage, confirm that the vial was flushed with an inert gas like argon or nitrogen before sealing.

    • Purity Check: Perform an analytical purity check using a stability-indicating HPLC method to quantify the extent of degradation.

    • Discard if Necessary: If significant degradation is confirmed, it is recommended to discard the batch to ensure the validity of experimental results.

Q2: My 8-Azaguanine solution in DMSO has a lower than expected concentration after a few weeks of storage at -20°C. What is happening?

A2: A decrease in concentration suggests chemical degradation within the solution. The most probable causes are hydrolysis or instability at the storage temperature.

  • Causality: Even at -20°C, slow degradation can occur in solution. DMSO is hygroscopic and can absorb moisture from the air, which can then hydrolyze the 8-Azaguanine. Repeated freeze-thaw cycles can also introduce moisture and accelerate this process. For solutions, storage at -80°C is recommended for longer-term stability.[7]

  • Troubleshooting Steps:

    • Storage Temperature: For storage longer than one month, switch to -80°C.

    • Solvent Quality: Ensure you are using anhydrous DMSO to prepare your stock solutions.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize moisture introduction.

    • Fresh Solutions: For sensitive experiments, it is best to prepare fresh solutions on the day of use.

Q3: I'm developing a stability-indicating HPLC method and see several new peaks appearing in my forced degradation samples. What are these likely to be?

A3: The new peaks are degradation products resulting from the stress conditions applied (acid, base, oxidation, heat, light). While specific degradation products for 8-Azaguanine are not extensively documented, we can infer likely products based on the degradation of guanine.

  • Inferred Degradation Pathways:

    • Hydrolysis: Acidic or basic conditions can lead to the opening of the pyrimidine ring. For instance, acid hydrolysis of similar compounds has been shown to result in ring-opened carboxylic acid derivatives.

    • Oxidation: Oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products. Given guanine's oxidative pathway, you might expect to see analogues of 8-oxoguanine, imidazolone, or oxazolone.[2][9]

    • Photodegradation: Exposure to UV light can induce complex photochemical reactions, potentially leading to a variety of degradation products.

  • Workflow for Degradation Product Analysis:

    Gcluster_0Forced Degradationcluster_1Analysiscluster_2OutcomeStressApply Stress Conditions(Acid, Base, H2O2, Heat, Light)DegradedSampleGenerate Degraded SampleStress->DegradedSampleHPLCHPLC-UV Analysis(Stability-Indicating Method)DegradedSample->HPLCLCMSLC-MS/MS AnalysisHPLC->LCMSStructureStructure Elucidationof DegradantsLCMS->StructurePathwayIdentify DegradationPathwaysStructure->PathwayMethodValidate Stability-Indicating MethodPathway->Method

    Workflow for Forced Degradation Analysis.

Frequently Asked Questions (FAQs)

Q: Can I store my 8-Azaguanine powder at room temperature? A: Room temperature storage is not recommended for long-term stability. While it may be acceptable for very short periods, prolonged exposure to ambient temperature, light, and humidity can lead to degradation. For optimal stability, store at -20°C.[7]

Q: Is it necessary to use a desiccator for storing the solid compound? A: While not strictly mandatory if the container is tightly sealed, storing the vial within a desiccator provides an additional layer of protection against moisture, which is a key factor in hydrolytic degradation. It is considered good practice, especially in humid environments.

Q: My 8-Azaguanine won't fully dissolve in my aqueous buffer. What can I do? A: 8-Azaguanine has low solubility in water. It is typically dissolved in DMSO to create a concentrated stock solution, which can then be diluted into your aqueous buffer.[7] Gentle warming and sonication may aid in dissolving the compound in DMSO.

Q: How often should I check the purity of my stored 8-Azaguanine? A: For long-term storage, it is advisable to re-qualify the material (e.g., via HPLC) at regular intervals, such as annually, or before initiating a new set of critical experiments. For working solutions, it is best to prepare them fresh.

Q: What are the primary degradation pathways I should be concerned about? A: Based on the chemistry of the analogous compound guanine, the most likely degradation pathways are oxidation and hydrolysis. Photodegradation is also a concern if the compound is not properly protected from light.

  • Inferred Oxidative Degradation of 8-Azaguanine:

    GA8-AzaguanineBOxidized IntermediatesA->B[O]CRing-Opened Products(e.g., Triazine derivatives)B->CDHydroxylated Products(e.g., 8-oxo-8-azaguanine analog)B->D

    Inferred Oxidative Degradation Pathways.

By understanding the chemical vulnerabilities of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one and implementing these robust storage and handling protocols, researchers can ensure the integrity of their experiments and the reliability of their data.

References

  • ChemicalBook.
  • Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species - PMC. (n.d.).
  • Products of Oxidative Guanine Damage Form Base Pairs with Guanine - Semantic Scholar. (2020).
  • Products of Oxidative Guanine Damage Form Base Pairs with Guanine - ResearchG
  • Oxidation products of guanine | Download Scientific Diagram - ResearchG
  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir - MDPI. (2025).
  • Photochemical and photophysical studies of guanine derivatives: intermediates contributing to its photodestruction mechanism in aqueous solution and the participation of the electron adduct - PubMed. (2000).
  • Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applic
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
  • Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine - PMC. (n.d.).
  • Mechanisms of the Formation of Adenine, Guanine, and Their Analogues in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine - Semantic Scholar. (n.d.).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.).
  • Reaction pathway for hydroxyl radical attack of guanine to form...
  • Two pathways for the oxidation of guanine | Download Scientific Diagram - ResearchG
  • Photodynamic degrad
  • A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides. (n.d.).
  • Chemical and Biological Consequences of Oxid
  • 8-Azaguanine | Purine Analogue - MedchemExpress.com. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • Guanine - SIELC Technologies. (2023).
  • Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair P
  • An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. (n.d.).
  • Saurashtra University - CORE. (n.d.).
  • Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC. (2023).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed. (n.d.).
  • Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC. (n.d.).
  • GUANINE: FORMATION DURING THE THERMAL POLYMERIZ
  • An In-depth Technical Guide to 8-Azaguanine: Chemical Structure, Properties, and Experimental Protocols - Benchchem. (n.d.).
  • Triazolopyrimidine compounds containing first-row transition metals and their activity against the neglected infectious Chagas disease and leishmaniasis | Request PDF - ResearchG
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic P
  • A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC. (n.d.).
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. (2024).
  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC. (n.d.).
  • Biogenic Guanine Crystals Are Solid Solutions of Guanine and Other Purine Metabolites. (2022).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024).
  • 8-Azaguanine | Purine Analogue - MedchemExpress.com. (n.d.).
  • Degradation kinetic study of ZIF-8 microcrystals with and without the presence of lactic acid. (n.d.).

Technical Support Center: Troubleshooting HPLC Peak Splitting for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, nitrogen-rich fused heterocycles like 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one presents unique chromatographic challenges. Because this molecule features multiple hydrogen-bond donors/acceptors, a basic amino group, and a tautomerizable pyrimidin-7-one core, it is highly susceptible to peak splitting.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the specific physicochemical causality behind peak distortion for triazolopyrimidines, providing self-validating protocols to restore method integrity.

PART 1: The Diagnostic Landscape

Before adjusting method parameters, you must determine whether the peak splitting is a systemic hardware failure or an analyte-specific chemical phenomenon.

TroubleshootingWorkflow Start Observe Peak Splitting 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CheckAll Does splitting affect ALL peaks or ONLY the target analyte? Start->CheckAll AllPeaks All Peaks Split (Systemic Hardware Issue) CheckAll->AllPeaks All Peaks SinglePeak Only Target Peak Splits (Analyte/Method Issue) CheckAll->SinglePeak Single Peak FritVoid Blocked Inlet Frit or Column Bed Void AllPeaks->FritVoid SolventCheck Is sample solvent stronger than mobile phase? SinglePeak->SolventCheck FixFrit Reverse flush column or replace frit/column FritVoid->FixFrit FixSolvent Dilute sample in initial mobile phase (<5% organic) SolventCheck->FixSolvent Yes TautomerCheck Test Temperature Effect (Increase to 50°C) SolventCheck->TautomerCheck No FixTautomer Peak coalesces: Tautomerism. Maintain elevated Temp. TautomerCheck->FixTautomer Resolves pHCheck Check Mobile Phase pH vs Analyte pKa TautomerCheck->pHCheck Fails FixpH Adjust pH >2 units away from pKa pHCheck->FixpH

Caption: Diagnostic workflow for isolating systemic vs. analyte-specific peak splitting causes.

PART 2: Deep-Dive Troubleshooting FAQs

Q1: Why does my triazolopyrimidine exhibit peak splitting even when the sample purity is >99%?

A: For 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, the most likely culprit is slow tautomeric interconversion on the chromatographic timescale. The molecule contains a pyrimidin-7-one core that undergoes lactam-lactim tautomerism (interconverting between the 7-one and 7-hydroxy forms)[1].

When the rate of this interconversion is similar to the rate of partitioning between the mobile and stationary phases, the column partially separates the two tautomers. Because the lactam form is more polar than the lactim form, they interact differently with a C18 stationary phase, resulting in a split peak or a broad plateau connecting two "twin" peaks[2].

The Fix: Increase the column compartment temperature. Raising the temperature to 45–55°C provides the thermal energy required to accelerate the interconversion rate. This forces the tautomers to rapidly exchange, coalescing the split peak into a single, sharp, time-averaged peak[3].

Tautomerism Lactam Lactam Form (7-one) Dominant in polar aqueous mobile phases Higher retention on C18 Lactim Lactim Form (7-hydroxy) Favored in non-polar microenvironments Lower retention on C18 Lactam->Lactim Slow interconversion at 20°C (Causes Peak Splitting)

Caption: Lactam-lactim tautomeric equilibrium causing peak splitting on the chromatographic timescale.

Q2: I dissolved my sample in 100% DMSO for solubility. Could this be causing the split peak?

A: Yes. This is a classic case of sample solvent incompatibility (the "strong solvent effect"). Triazolopyrimidines are highly polar and often require strong organic solvents like DMSO or Methanol for complete dissolution. However, if your reversed-phase method starts at highly aqueous conditions (e.g., 95% water), injecting a sample in 100% DMSO disrupts the local partitioning equilibrium[4].

The DMSO acts as a localized mobile phase. The analyte molecules at the leading edge of the injection plug travel rapidly down the column without binding, while the trailing molecules partition normally once the DMSO is diluted by the mobile phase[5]. This creates two distinct analyte bands.

The Fix: Always attempt to dissolve the sample in the initial mobile phase composition. If the compound is insoluble, you must either drastically reduce the injection volume (e.g., <2 µL) so the mobile phase can instantly dilute the DMSO, or use a weaker diluent[4].

Q3: How does the mobile phase pH interact with the molecule to cause splitting?

A: 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has multiple ionizable sites: a basic 2-amino group and acidic nitrogen protons within the fused ring system. If your mobile phase pH is within ±1 unit of the molecule's pKa, the analyte exists in a dynamic equilibrium of ionized and unionized states[6].

Because ionized molecules are significantly more hydrophilic than their neutral counterparts, they elute faster. Minor local pH fluctuations within the column bed will cause these two populations to separate slightly, manifesting as a split or shouldered peak[7].

The Fix: Buffer the mobile phase at least 2 pH units away from the pKa. For this basic amine, using a low pH buffer (e.g., 0.1% Formic Acid or TFA at pH ~2.5) will ensure the molecule is fully protonated and elutes as a single, uniform population[6].

Q4: I have optimized temperature, pH, and sample solvent, but all peaks in my chromatogram are still splitting. What is wrong?

A: If every peak in the chromatogram (including impurities and standards) exhibits splitting, the issue is a systemic hardware failure occurring before the separation begins[8]. The two most common causes are a blocked inlet frit or a physical void at the head of the column[9].

A void or blockage forces the sample plug to physically split into multiple flow paths, which travel through the column at different velocities, resulting in duplicated peaks for every compound[7].

The Fix: Replace the inlet frit or the entire column. In some cases, reverse-flushing the column (if permitted by the manufacturer's guidelines) can dislodge particulate matter from the frit[8].

PART 3: Quantitative Data Summary

The following table summarizes how specific chromatographic parameters dictate the peak shape of triazolopyrimidines.

ParameterSub-optimal ConditionOptimized ConditionPeak Shape ObservationMechanistic Causality
Column Temperature 20°C (Ambient)50°CSplit or broad plateau coalesces into a single sharp peak.Thermal energy exceeds the activation barrier for lactam-lactim interconversion, creating a single time-averaged structural population.
Sample Diluent 100% DMSO100% Initial Mobile PhaseLeading shoulder or split peak resolves into a symmetrical Gaussian peak.Eliminates the localized "strong solvent" plug that prematurely carries a fraction of the analyte down the column.
Mobile Phase pH pH = pKa ± 0.5pH = pKa ± 2.0Twin peaks resolve into a single peak.Forces the analyte into a single, uniform ionization state (either fully protonated or fully neutral), preventing differential partitioning.
Injection Volume 20 µL (in strong solvent)2 µL (in strong solvent)Fronting/splitting disappears.Reduces the absolute volume of incompatible solvent, allowing the mobile phase to rapidly dilute and focus the analyte band at the column head.

PART 4: Self-Validating Experimental Protocols

To definitively isolate the root cause of your peak splitting, execute the following self-validating protocols.

Protocol 1: The Tautomer Coalescence Validation (Temperature Gradient)

Purpose: To determine if slow tautomeric interconversion is the root cause.

  • Prepare a 0.1 mg/mL solution of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in the initial mobile phase.

  • Set the HPLC column oven to 20°C . Inject 5 µL and record the chromatogram.

  • Increase the column oven temperature in 10°C increments (30°C, 40°C, 50°C, 60°C). Critical: Allow 15 minutes for thermal equilibration of the column bed at each step.

  • Inject 5 µL at each temperature.

  • Validation Criterion: If the split peak is caused by tautomerism, the valley between the two peaks will progressively rise, and the peaks will merge into a single, highly efficient peak at ≥50°C. If the peak remains split at 60°C, tautomerism is not the primary cause.

Protocol 2: The Solvent Strength Diagnostic

Purpose: To determine if sample solvent incompatibility is causing band broadening/splitting.

  • Prepare two separate 0.1 mg/mL samples of the analyte:

    • Sample A: Dissolved in 100% DMSO.

    • Sample B: Dissolved in the initial mobile phase (e.g., 95% Aqueous Buffer / 5% Acetonitrile).

  • Inject 10 µL of Sample A. Observe the chromatogram for peak splitting or severe fronting.

  • Inject 10 µL of Sample B under identical method conditions.

  • Validation Criterion: If Sample B yields a sharp, symmetrical single peak while Sample A exhibits splitting, the root cause is definitively the strong solvent effect. You must update your sample preparation protocol to match Sample B.

PART 5: References

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available at: [Link]

  • Agilent / LCMS.cz. Why it matters and how to get good peak shape. Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at:[Link]

  • PMC / NIH. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism by HPLC. Available at: [Link]

  • ACS Publications. Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling. Available at: [Link]

  • ResearchGate. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Available at: [Link]

Sources

resolving co-elution problems in LC-MS analysis of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing chromatographic anomalies—specifically co-elution and ion suppression—when analyzing the highly polar heterocycle 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one .

Due to its lactam-lactim tautomerism and amphoteric nature, this compound frequently defies standard reversed-phase (RP) retention strategies, demanding specialized chromatographic and sample preparation interventions.

Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, map your current chromatographic failure against our diagnostic decision tree to identify the root cause of the co-elution.

LCMS_Troubleshooting Start Detect Co-elution (MS Shift / Shoulder) CheckK Assess Retention Factor (k') Start->CheckK LowK k' < 1 (Void Volume Elution) CheckK->LowK Yes GoodK k' > 1 (Overlapping Peaks) CheckK->GoodK No Action1 Switch to HILIC or Polar-Embedded C18 LowK->Action1 Action2 Optimize pH / Buffer Change Selectivity GoodK->Action2 Matrix Matrix Ion Suppression? Action1->Matrix Action2->Matrix Action3 Implement SPE Cleanup Optimize MRM Matrix->Action3 Yes Success Baseline Resolution & Signal Recovery Matrix->Success No Action3->Success

Diagnostic workflow for resolving LC-MS co-elution and ion suppression issues.

Troubleshooting FAQs: The "Why" Behind the Failure

Q1: Why does 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one co-elute with the void volume on a standard C18 column? The Causality: The target analyte is a highly polar, nitrogen-rich heterocycle. It exhibits lactam-lactim tautomerism (7-one vs. 7-ol) and possesses a basic 2-amino group[1]. At the standard acidic pH used in LC-MS (e.g., 0.1% formic acid, pH ~2.7), the basic nitrogens become protonated. This dramatically increases the molecule's hydrophilicity, reducing its capacity factor ( k′ ) to near zero on a hydrophobic C18 stationary phase. As a result, it elutes with the unretained solvent front, directly co-eluting with endogenous matrix salts and proteins, which causes severe electrospray ionization (ESI) suppression. A healthy separation requires a k′ between 1 and 5[2].

Q2: My chromatogram shows a single, symmetrical peak, but my MS sensitivity is inexplicably low. How do I confirm co-elution? The Causality: Perfect co-elution occurs when an interfering matrix component elutes at the exact same retention time as your analyte, showing no visible peak shoulders or tailing[2]. The Solution: Leverage your mass spectrometer's spectral extraction capabilities. Extract MS/MS spectra across the leading edge, apex, and trailing edge of the peak. If the qualifier-to-quantifier ion ratios shift significantly across the peak profile, an isobaric interference or matrix component is co-eluting[2].

Q3: I am observing severe peak splitting and tailing. Is this a co-eluting isomer? The Causality: While it could be an isomer, for triazolopyrimidines, this is frequently caused by two phenomena:

  • Tautomeric Interconversion: The interconversion between the 7-one and 7-ol forms occurs on the same timescale as the chromatographic separation.

  • Secondary Interactions: The protonated 2-amino group interacts with unendcapped, acidic silanol groups on the silica support[3]. Furthermore, extra-column volume (ECV) from poor capillary connections can artificially broaden and split early-eluting peaks[3].

Validated Experimental Protocols

To resolve these co-elution issues, standard C18 chromatography must be abandoned in favor of orthogonal retention mechanisms. Below are two self-validating protocols designed to isolate the target analyte.

Protocol A: HILIC LC-MS/MS Method for Polar Retention

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase, forcing polar analytes to partition into a water-enriched layer on the silica surface.

Step-by-Step Methodology:

  • Column Selection: Install a ZIC-HILIC (Zwitterionic) or BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (buffers the tautomeric state).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 95% B (high organic promotes retention). Hold for 1 minute, then ramp down to 50% B over 5 minutes to elute the analyte. Return to 95% B to re-equilibrate for 3 minutes.

  • Sample Diluent (Critical): Dilute your sample in at least 75% Acetonitrile. Injecting a highly aqueous sample onto a HILIC column will disrupt the hydration layer, causing immediate co-elution and peak splitting.

  • System Suitability / Validation Check: Inject a neat standard of the analyte. Calculate the retention factor ( k′ ). The system is validated if k′>2.0 and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.2 , verify your sample diluent organic concentration.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Cleanup

If matrix co-elution persists even with HILIC, you must remove the matrix prior to injection. Because the analyte contains a basic 2-amino group, MCX Solid Phase Extraction (SPE) is highly effective.

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through a 30 mg MCX cartridge.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid (ensures the 2-amino group is fully protonated) and load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar neutrals), followed by 1 mL of Methanol (removes hydrophobic matrix components like phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic amine, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen flow and reconstitute in 75% Acetonitrile for HILIC injection.

  • System Suitability / Validation Check: Spike a known concentration of the analyte into a blank matrix. Process through the SPE protocol and compare the peak area to a post-extraction spiked blank. The protocol is validated if the absolute recovery is >80% and the matrix effect (ion suppression) is <15%.

Performance Data Summary

The following table summarizes the quantitative improvements achieved by shifting from standard RP-LC to the optimized workflows described above.

Chromatographic ParameterStandard C18 (0.1% FA)Polar-Embedded C18 (AQ)HILIC (ZIC/Amide) + SPE
Retention Factor ( k′ ) < 0.5 (Void Volume)1.2 - 1.83.5 - 5.0
Peak Shape ( As​ ) > 2.0 (Broad / Split)1.3 (Slight Tailing)1.05 (Sharp, Symmetrical)
Matrix Effect (Suppression) Severe (>85% loss)Moderate (40% loss)Minimal (<10% loss)
Limit of Quantitation (LOQ) > 50 ng/mL~ 10 ng/mL< 1 ng/mL

References

The methodologies and mechanistic explanations in this guide are grounded in the following authoritative sources:

  • Axion Analytical Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Explains the fundamentals of capacity factor ( k′ ) requirements and the use of mass spectrometry to detect hidden co-elutions.

  • Thermo Fisher Scientific. "Column troubleshooting guide - Reversed phase." Details the impact of late-eluting peaks, baseline drift, and the necessity of proper column equilibration.

  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Provides mechanistic insights into peak splitting, tailing, and the detrimental effects of extra-column volume and silanol interactions.

  • National Institutes of Health (PMC). "1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity." Details the chemical synthesis, structural properties, and baseline LC-MS purity assessments of 2-amino-1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists and drug development professionals dealing with the isolation and purification of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its derivatives.

Core Principles: The Causality of Solvent Selection

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is notoriously difficult to crystallize due to its rigid, planar geometry and its capacity to form extensive intermolecular hydrogen-bonding networks. The molecule possesses multiple hydrogen bond donors (the C2-amino group and the N4-proton) and acceptors (the C7-carbonyl oxygen and ring nitrogens). This structural profile, which makes it a highly valuable purine bio-isostere in medicinal chemistry 1, also results in an exceptionally high crystal lattice energy.

The Causality of Insolubility: Standard organic solvents (e.g., ethyl acetate, dichloromethane, or cold alcohols) lack the dielectric capacity to disrupt the API's self-association. To achieve dissolution, you must use highly polar aprotic solvents (like DMF or DMSO) that can act as strong hydrogen-bond acceptors to solvate the amino and lactam protons. Because these primary solvents have high boiling points, cooling crystallization alone is often insufficient for high-yield recovery. Therefore, a binary solvent system utilizing an anti-solvent (Water or Ethanol) is the industry standard for this class of compounds 2.

Quantitative Solvent Profiling

To rationally design your crystallization process, refer to the thermodynamic and hydrogen-bonding parameters of the solvents below.

SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorEstimated Solubility (mg/mL, 25°C)Process Role
DMSO 46.7NoYes> 50Primary Solubilizer
DMF 36.7NoYes30 - 50Primary Solubilizer
Ethanol 24.5YesYes< 5Co-solvent / Anti-solvent
Water 80.1YesYes< 1Primary Anti-solvent
Ethyl Acetate 6.0NoYes< 0.1Unsuitable

Experimental Workflow

The following decision tree outlines the logical progression for isolating phase-pure crystals while avoiding common pitfalls like Liquid-Liquid Phase Separation (LLPS).

SolventWorkflow Start Crude 2-Amino-4H,7H- [1,2,4]triazolo[1,5-a]pyrimidin-7-one Dissolve Primary Dissolution (DMSO or DMF at 60°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter Complete dissolution AntiSolvent Anti-Solvent Addition (H2O or EtOH, Dropwise) Filter->AntiSolvent LLPS Oiling Out / LLPS Detected? AntiSolvent->LLPS Cooling Cooling & Nucleation (Linear cooling to 5°C) Isolate Filtration & Washing (Cold EtOH/H2O) Cooling->Isolate Crystal growth LLPS->Cooling No Intervene Seed Crystals & Reduce Addition Rate LLPS->Intervene Yes Intervene->Cooling

Logical workflow for optimizing anti-solvent recrystallization of triazolopyrimidines.

Self-Validating Recrystallization Protocols

Protocol A: DMF/Water Anti-Solvent Crystallization (Yield-Optimized)

This method leverages the steep solubility drop-off when water is introduced to a DMF solution, resulting in high recovery rates (>90%) 2.

  • Dissolution: Suspend 1.0 g of crude API in 10 mL of DMF. Heat to 60°C under continuous stirring (400 RPM).

    • Self-Validation Checkpoint: The solution must become completely transparent. If turbidity persists after 15 minutes, the impurities are insoluble in DMF. Proceed immediately to hot filtration to prevent these particles from acting as heterogeneous nucleation sites for impurities.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Begin adding 15 mL of pre-heated (60°C) deionized water at a strict rate of 0.5 mL/min using a syringe pump.

    • Causality: Slow addition at elevated temperatures keeps the supersaturation trajectory within the Metastable Zone Width (MZW), preventing the system from crossing the spinodal curve which causes oiling out.

    • Self-Validation Checkpoint: Observe the cloud point. Pause the addition for 2 minutes. If the turbidity clears, you are safely within the MZW. If it remains cloudy, primary nucleation has successfully occurred.

  • Aging and Cooling: Once all water is added, age the suspension at 60°C for 30 minutes to allow Ostwald ripening. Linearly cool to 5°C over 4 hours (approx. 0.23°C/min).

  • Isolation: Filter under vacuum. Wash the filter cake with 2 x 5 mL of cold Ethanol/Water (1:1 v/v).

    • Causality: Cold ethanol displaces the high-boiling DMF from the crystal surfaces without dissolving the API, making subsequent vacuum drying highly efficient.

Protocol B: EtOH/DMF Crystallization (Purity & Form-Optimized)

When water induces unwanted hydrate formation or rapid precipitation traps impurities, an EtOH/DMF mixture offers a gentler supersaturation curve 3.

  • Dissolution: Dissolve 1.0 g of API in 8 mL of DMF at 70°C.

  • Co-Solvent Integration: Slowly add 24 mL of boiling absolute ethanol.

    • Self-Validation Checkpoint: The solution should remain clear. If premature precipitation occurs, the DMF ratio is too low; add DMF dropwise until clear.

  • Controlled Cooling: Cool the system to room temperature at a rate of 0.1°C/min. The lower polarity of ethanol compared to water slows the nucleation kinetics, promoting the growth of larger, higher-purity crystals.

Troubleshooting & FAQs

Q: Why does my compound "oil out" instead of forming crystals when I add water to the DMF solution? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the local supersaturation is so high that the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystals can nucleate. This is highly common with strongly hydrogen-bonded heterocycles. Troubleshooting: Increase the temperature of both your API solution and the anti-solvent during addition. Decrease the anti-solvent addition rate to <0.5 mL/min. Alternatively, introduce 1-2% (w/w) of pure crystal seeds just before reaching the historical cloud point to force heterogeneous solid nucleation.

Q: NMR analysis shows residual DMF in my dried product, despite 24 hours in a vacuum oven at 60°C. How do I remove it? A: 1,2,4-Triazolo[1,5-a]pyrimidines frequently form channel solvates with planar molecules like DMF. The solvent is not merely wet on the surface; it is trapped within the crystal lattice. Troubleshooting: Do not increase the oven temperature, as this may degrade the API. Instead, perform a reslurry. Suspend the dried powder in 20 volumes of boiling absolute ethanol for 2 hours. The dynamic equilibrium at the solid-liquid interface will allow the trapped DMF to diffuse into the bulk ethanol, replacing it with a solvent that is easily removed under vacuum.

Q: My solid-state IR and NMR show variations between batches. Am I generating impurities during crystallization? A: You are likely observing tautomeric polymorphism rather than chemical degradation. 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exists in equilibrium with its lactim form (2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol). Highly polar solvents (DMSO, Water) strongly stabilize the lactam (7-one) form due to the stabilization of the amide resonance. If you switch to a less polar solvent system, you may isolate a different tautomeric polymorph. Ensure your solvent ratios and cooling profiles are strictly controlled batch-to-batch to maintain phase consistency.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Antifungal Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidine Bearing 1,2,4-Triazole Heterocycle Derivatives Source: Asian Journal of Chemistry URL:[Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectrum validation for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a highly versatile bio-isostere of the purine ring, frequently leveraged in the design of kinase inhibitors and ABCB1 modulators for overcoming multidrug resistance [1, 2]. However, validating the structure of its derivatives—specifically 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one —presents unique analytical challenges. The heterocycle exhibits pronounced annular tautomerism (shifting between the 7-oxo and 7-hydroxyl forms) and limited aromaticity, which complicates routine spectral interpretation [1].

As an Application Scientist, I have designed this guide to objectively compare analytical validation methodologies, providing a self-validating protocol and mechanistic causality for every spectral assignment.

The Analytical Challenge: Tautomerism and Structural Dynamics

Before selecting an analytical method, one must understand the molecule's behavior in solution. The compound exists in an equilibrium between the 4H,7H-oxo tautomer and the 7-ol tautomer. This dynamic exchange broadens labile proton signals (NH/OH) and shifts local carbon environments.

NMR_Validation A 2-amino-4H,7H- [1,2,4]triazolo[1,5-a]pyrimidin-7-one B Tautomeric Equilibration (7-one ⇌ 7-ol) A->B Dissolution C Standard 1D NMR (DMSO-d6) B->C Routine QC & Purity D Advanced 2D NMR (HSQC / HMBC) B->D Unambiguous Connectivity E Variable Temp (VT) NMR (Resolve Broad Exchange) B->E Tautomer Dynamics

Caption: Workflow for selecting NMR validation strategies based on triazolo[1,5-a]pyrimidine tautomerism.

Comparative Evaluation of Validation Methodologies

Relying solely on 1D 1 H NMR is insufficient for this scaffold. Below is an objective comparison of analytical approaches to validate the synthesized product against potential regioisomers (e.g., the 5-oxo variant).

MethodologyPrimary UtilityStrengthsLimitationsVerdict for this Scaffold
Standard 1D 1 H / 13 C NMR Routine purity checks and basic structural confirmation.Fast acquisition; confirms the presence of the C5/C6 pyrimidine protons.Cannot definitively assign the position of the tautomeric proton (N4 vs O7).Insufficient alone. Requires secondary validation.
2D NMR (HSQC & HMBC) Unambiguous backbone connectivity and carbon assignment.Differentiates C5 from the structurally similar C3a bridgehead carbon via 2J and 3J couplings [3].Longer acquisition times; requires higher sample concentration.Mandatory for initial structural proof and regioisomer exclusion.
Variable Temperature (VT) NMR Resolving chemical exchange and tautomeric states.Sharpens the broad N4-H and C2-NH 2​ signals by altering the exchange rate.Thermal degradation risk at high temperatures (>100°C).Highly Recommended if labile proton integration is required.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing an internal standard and a specific solvent environment, the method inherently verifies its own accuracy.

Step-by-Step Methodology
  • Sample Preparation & Solvent Causality: Weigh 15.0 ± 0.5 mg of the compound. Dissolve in 600 µL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v TMS.

    • Causality: The triazolo-pyrimidine core engages in strong intermolecular hydrogen bonding, rendering it insoluble in non-polar solvents like CDCl 3​ . DMSO is chosen not just for solubility, but because it acts as a strong hydrogen-bond acceptor. This artificially slows the chemical exchange of the N4-H and C2-NH 2​ protons, allowing them to be observed rather than lost to the baseline.

  • Instrument Calibration (The Self-Validation Step): Tune and match the probe on a 400 MHz or 600 MHz spectrometer. Lock onto the DMSO deuterium signal. Shim the magnet until the TMS internal standard peak has a line width at half-height ( w1/2​ ) of < 1.0 Hz. If the TMS peak is broader than 1.0 Hz, the pyrimidine doublets (C5-H and C6-H) will not resolve accurately, invalidating the run.

  • 1D 1 H Acquisition: Run 16 scans with a relaxation delay (D1) of 2.0 seconds. A 30° flip angle is recommended to ensure quantitative integration of the rigid ring protons.

  • 2D HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings of 8 Hz. This is critical for observing the correlation between the C6 proton and the C7 carbonyl.

Spectral Data & Mechanistic Causality

The tables below summarize the validated spectral data. The chemical shifts are governed by the unique electronic push-pull system of the heterocycle.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
12.10 - 12.30 Broad Singlet1HN4-H (or O7-H)Highly deshielded due to tautomeric exchange. Disappears upon D 2​ O shake.
7.95 Doublet ( J = 7.5 Hz)1HC5-HDeshielded by the adjacent N4 and the electron-withdrawing nature of the triazole ring.
6.30 Broad Singlet2HC2-NH 2​ Broadened by quadrupolar relaxation of Nitrogen-14 and intermediate chemical exchange.
5.90 Doublet ( J = 7.5 Hz)1HC6-HDiagnostic Peak: Highly shielded compared to C5-H due to enamine-like resonance pushing electron density onto the β -carbon.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)AssignmentHMBC Correlations ( 1 H 13 C)
166.5 C2 (C-NH 2​ )C2-NH 2​ C2
156.0 C7 (C=O)H5 C7 ( 3J ), H6 C7 ( 2J )
152.0 C3a (Bridgehead)H5 C3a ( 3J )
148.5 C5H6 C5 ( 2J )
98.0 C6H5 C6 ( 2J )
Visualizing the Connectivity (HMBC)

To definitively prove that the synthesized compound is the 7-one regioisomer (and not the 5-one), we rely on HMBC correlations. The diagram below illustrates the critical 2-bond and 3-bond couplings that validate the pyrimidine ring structure[3].

HMBC_Correlations H5 H-5 (δ 7.95) C7 C-7 (C=O, δ 156.0) H5->C7 3J_CH (Strong) C3a C-3a (δ 152.0) H5->C3a 3J_CH (Strong) H6 H-6 (δ 5.90) H6->C7 2J_CH (Weak) C5 C-5 (δ 148.5) H6->C5 2J_CH (Weak)

Caption: Key HMBC (1H-13C) correlations required for the structural confirmation of the 7-one regioisomer.

Mechanistic Insight: The Shielding of C-6

A common pitfall in validating this compound is misinterpreting the C6 signals. In a standard aromatic ring, carbons resonate between 110–140 ppm. However, C6 in this scaffold appears at an unusually shielded ~98.0 ppm (with its proton at ~5.90 ppm ).

Why? The N4 nitrogen donates its lone pair into the pyrimidine ring, creating an enamine-like push-pull system with the C7 carbonyl. This resonance structure places a partial negative charge directly on C6, drastically increasing local electron density and shielding the nucleus from the external magnetic field. Observing this high-field shift is the ultimate confirmation that the conjugated 4H,7H-oxo system is intact.

References
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Adamantylation of 1,2,4‐triazolo[1,5‐a]pyrimidin‐7‐ones 11 a–11 g and the 1H−13C HMBC NMR spectral data observed for adamantylated derivatives Source: ResearchGate URL:[Link]

A Comparative Guide to Triazolopyrimidine Derivatives for Cancer Research: Spotlight on 2-amino-4H,7H-triazolo[1,5-a]pyrimidin-7-one and its Analogs

A Comparative Guide to Triazolopyrimidine Derivatives for Cancer Research: Spotlight on 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one and its Analogs

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[4][5] This guide provides a comparative analysis of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one against other prominent triazolopyrimidine derivatives that have emerged as promising candidates in oncological research. We will delve into their synthesis, structure-activity relationships (SAR), and performance in preclinical models, supported by experimental data to inform researchers in the field of drug discovery and development.

The[1][2][3]Triazolo[1,5-a]pyrimidine Core: A Foundation for Diverse Biological Activity

The versatility of the triazolopyrimidine core allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles.[6] The 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one represents a foundational structure within this class. While extensive biological data on this specific parent compound is limited in publicly available literature, its derivatives have shown significant promise. This guide will focus on a comparative analysis of well-characterized classes of substituted triazolopyrimidine derivatives, providing a framework for understanding the impact of structural modifications on their anticancer and kinase inhibitory activities.

Comparative Analysis of Triazolopyrimidine Derivatives

For this guide, we will focus on two prominent classes of triazolopyrimidine derivatives with demonstrated anticancer activity:

  • Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives: These compounds have shown potent cytotoxicity against various cancer cell lines, often linked to the inhibition of key signaling pathways.

  • [1][2][3]Triazolo[1,5-a]pyrimidine Indole Hybrids: This class of molecules combines the triazolopyrimidine scaffold with an indole moiety, a common pharmacophore in anticancer drug design, to achieve potent antiproliferative effects.

Physicochemical Properties

A comparative summary of the general physicochemical properties of these classes of compounds is presented below. It is important to note that specific values will vary depending on the substitutions on the core scaffold.

Property2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one (and related structures)Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives
General Structure Fused triazole and pyrimidine rings with an amino and a keto group.Fused pyrazole, triazole, and pyrimidine rings.Triazolopyrimidine core linked to an indole moiety.
Solubility Generally, solubility in aqueous media is low, often requiring organic solvents like DMSO for biological assays.Solubility is variable and highly dependent on the nature of the substituents.Often exhibit poor aqueous solubility, necessitating formulation strategies for in vivo studies.
Chemical Stability The triazolopyrimidine core is generally stable under physiological conditions.The fused ring system is typically stable.The indole and triazolopyrimidine rings are generally stable.
Comparative Biological Activity

The antiproliferative activity of representative compounds from each class against common cancer cell lines is summarized below. This data, extracted from published studies, allows for a cross-comparison of their potency.

Table 1: Comparative Anticancer Activity of Triazolopyrimidine Derivatives (IC50 in µM)

Compound IDDerivative ClassMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HCT-116 (Colon Cancer)Reference
Compound 1 Pyrazolo[4,3-e][1][2][3]triazolopyrimidine15.01 ± 0.9811.21 ± 0.65Not Reported[1]
Compound 2 Pyrazolo[4,3-e][1][2][3]triazolopyrimidine48.28 ± 2.1129.14 ± 1.03Not Reported[1]
Compound 3 Pyrazolo[4,3-e][1][2][3]triazolopyrimidine33.19 ± 1.8721.06 ± 0.94Not Reported[1]
Compound H12 [1][2][3]Triazolo[1,5-a]pyrimidine Indole13.1Not Reported9.58[7]
5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine [1][2][3]Triazolo[1,5-a]pyrimidine3.91Not ReportedNot Reported[7]

Analysis of Biological Activity:

The data indicates that pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives, particularly Compound 1, exhibit potent cytotoxic effects against both MCF-7 and HeLa cell lines.[1] The[1][2][3]triazolo[1,5-a]pyrimidine indole derivative, H12, also demonstrates significant activity against MCF-7 and HCT-116 cells.[7] The 5-phenyl substituted[1][2][3]triazolo[1,5-a]pyrimidine shows the most potent activity against MCF-7 cells among the listed compounds.[7] These findings highlight the potential of the triazolopyrimidine scaffold as a template for the development of effective anticancer agents.

Mechanism of Action: Targeting Key Signaling Pathways

Many triazolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.

EGFR Pathway Inhibition by Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives

Experimental evidence suggests that compounds from the pyrazolo[4,3-e][1][2][3]triazolopyrimidine class can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][8] Western blot analyses have shown that treatment with these compounds can lead to a decrease in the phosphorylation of EGFR and its downstream targets, such as Akt and ERK1/2.[1]

EGFR_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmEGFREGFRRasRasEGFR->RasPI3KPI3KEGFR->PI3KRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationAktAktPI3K->AktAkt->ProliferationDerivativePyrazolo[4,3-e][1,2,4]-triazolopyrimidine DerivativeDerivative->EGFRInhibition

Caption: Inhibition of the EGFR signaling pathway by Pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives.

ERK Pathway Suppression by[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives

The[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[7] This inhibition is thought to contribute significantly to their antiproliferative activity.

ERK_PathwayGrowthFactorsGrowth FactorsRTKReceptor Tyrosine Kinase (RTK)GrowthFactors->RTKGrb2_SosGrb2/SosRTK->Grb2_SosRasRasGrb2_Sos->RasRafc-RafRas->RafMEKMEK1/2Raf->MEKERKERK1/2MEK->ERKTranscriptionFactorsTranscription FactorsERK->TranscriptionFactorsGeneExpressionGene Expression(Proliferation, Survival)TranscriptionFactors->GeneExpressionDerivative[1,2,4]Triazolo[1,5-a]pyrimidineIndole DerivativeDerivative->RafInhibitionDerivative->MEKInhibitionDerivative->ERKInhibition

Caption: Suppression of the ERK signaling pathway by[1][2][3]Triazolo[1,5-a]pyrimidine Indole derivatives.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis and biological evaluation of triazolopyrimidine derivatives.

General Synthesis Protocols

Synthesis of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives:

A general method involves a multi-step synthesis followed by an oxidative cyclization.[1]

Synthesis_PyrazoloASubstitutedAminopyrazoleCAcyclic IntermediateA->CBAromatic/AliphaticAldehydeB->CEPyrazolo[4,3-e][1,2,4]-triazolopyrimidine DerivativeC->EDFeCl3(Oxidative Cyclization)D->E

Caption: General synthesis workflow for Pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives.

Step-by-step methodology:

  • Intermediate Formation: React a substituted aminopyrazole with an appropriate aromatic or aliphatic aldehyde to form an acyclic intermediate.

  • Oxidative Cyclization: Treat the acyclic intermediate with an oxidizing agent, such as iron(III) chloride (FeCl3), to induce cyclization and form the final pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivative.[1]

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like IR, NMR, and mass spectrometry.

Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives:

These derivatives are typically synthesized via a molecular hybridization strategy.

Synthesis_IndoleA[1,2,4]Triazolo[1,5-a]-pyrimidine IntermediateCCoupling ReactionA->CBIndole Moiety(with appropriate functional group)B->CD[1,2,4]Triazolo[1,5-a]pyrimidineIndole DerivativeC->D

Caption: General synthesis workflow for[1][2][3]Triazolo[1,5-a]pyrimidine Indole derivatives.

Step-by-step methodology:

  • Preparation of Intermediates: Synthesize the necessary[1][2][3]triazolo[1,5-a]pyrimidine and indole building blocks with appropriate functional groups for coupling.

  • Coupling Reaction: Perform a coupling reaction between the two intermediates. The specific reaction conditions will depend on the nature of the functional groups.

  • Purification and Characterization: Purify the resulting hybrid molecule and confirm its structure using standard analytical techniques.

Biological Evaluation Protocols

Cell Viability (MTT) Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay:

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Step-by-step methodology:

  • Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled or in a system where its consumption can be measured).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., radioactivity measurement, luminescence, or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide demonstrate that substitutions on the core ring system significantly influence biological activity, with pyrazolo[4,3-e][1][2][3]triazolopyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives showing particular promise as potent antiproliferative agents. Their mechanisms of action often involve the inhibition of critical signaling pathways such as the EGFR and ERK pathways.

Future research should focus on a more direct comparative evaluation of a wider range of triazolopyrimidine derivatives, including the parent 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, to establish a comprehensive structure-activity relationship. Further optimization of these scaffolds to improve their pharmacokinetic properties and in vivo efficacy will be crucial for their translation into clinical candidates.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. [Link]

  • Mohamed, A. M., Al-Qalawi, H. R. M., El-Sayed, W. A., Arafa, W. A. A., Alhumaimess, M. S., & Hassan, A. K. (2015). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. Acta Poloniae Pharmaceutica, 72(2), 307-318. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Li, J. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5001. [Link]

  • Aliwaini, S., Abu Thaher, B., Almasri, I. M., & Deigner, P. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. [Link]

  • Mohamed, A. M., Al-Qalawi, H. R. M., El-Sayed, W. A., Arafa, W. A. A., Alhumaimess, M. S., & Hassan, A. K. (2015). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. Acta Poloniae Pharmaceutica, 72(2), 307-318. [Link]

  • Aliwaini, S., Abu Thaher, B., Almasri, I. M., & Deigner, P. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC, PMC8271544. [Link]

  • Szymańska, E., & Giebułtowicz, J. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(17), 3936. [Link]

  • ResearchGate. (2026). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-e][1][2][3]triazines on 1,2,4-triazine core. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(8), 2404. [Link]

  • Wallace, E. M., Lyssikatos, J. P., Barda, D. A., Bready, J., Broo, D., & Burkitt, W. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(5), 560-565. [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Eldebss, T. M. A., & El-Naggar, M. M. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]

  • Neves, M. P., & Santos, M. A. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(1), 89. [Link]

  • Ben-Musa, A., & Al-Otaibi, M. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1189493. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • Adawy, H. A., Tawfik, S. S., Elgazar, A. A., Selim, K. B., & Goda, F. E. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. [Link]

  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of Applied Pharmaceutical Science, 14(09), 001-016. [Link]

  • Read by QxMD. (n.d.). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. [Link]

  • Adawy, H. A., Tawfik, S. S., Elgazar, A. A., Selim, K. B., & Goda, F. E. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. [Link]

  • ResearchGate. (2025). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. [Link]

  • Gomaa, M. S., & Ali, M. M. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2823-2833. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • He, Z., Li, Y., Wang, Y., Li, J., & Li, J. (2024). Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis. Frontiers in Pharmacology, 15, 1369399. [Link]

  • D'souza, C., & Girish, Y. R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 867591. [Link]

  • NextSDS. (n.d.). 2-amino-4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one. [Link]

  • Barlaam, B., Besong, G., Boidot, R., & Ducray, R. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3198-3202. [Link]

  • Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. [Link]

  • Volyniuk, D., Bezsonov, O., Chekanov, M., & Volochnyuk, D. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697. [Link]

  • Rusinov, V. L., Egorov, I. N., Slepukhin, P. A., & Chupakhin, O. N. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1567. [Link]

  • Lahmidi, S., El Hafi, M., Sebbar, N. K., Abad, N., Essassi, E. M., & Mague, J. T. (2018). 2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one. IUCrData, 3(12), x181500. [Link]

  • Moro, S., & Federico, S. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][1][7][9]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. Bioorganic Chemistry, 151, 107659. [Link]

Comparative Efficacy Guide: 2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Derivatives in ABCB1-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug development, ATP-binding cassette sub-family B member 1 (ABCB1, also known as P-glycoprotein or P-gp) remains a primary driver of multidrug resistance (MDR). First- and second-generation ABCB1 inhibitors, such as Verapamil, largely failed in clinical translation due to severe systemic toxicities at the doses required to achieve meaningful efflux blockade.

Recent medicinal chemistry efforts have identified the 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold as a breakthrough in MDR modulation [1]. Historically recognized as a purine isostere, this bicyclic heterocycle has been rationally optimized into highly potent, non-toxic ABCB1 inhibitors. By forming critical hydrogen bonds with LYS-826 and SER-880, and engaging in π-π stacking with PHE-994 within the ABCB1 transmembrane domain, these derivatives lock the efflux pump in a conformation that prevents the expulsion of chemotherapeutics like Paclitaxel (PTX) [2].

ABCB1_Inhibition Substrate Chemotherapeutic (e.g., Paclitaxel) Cell Intracellular Accumulation Substrate->Cell Passive Diffusion ABCB1 ABCB1 (P-gp) Efflux Pump Cell->ABCB1 Substrate Binding MDR Multidrug Resistance (Cell Survival) ABCB1->MDR ATP-Dependent Efflux Inhibitor Triazolo[1,5-a]pyrimidin-7-one (e.g., WS-898) Inhibitor->Cell Restores Drug Concentration Inhibitor->ABCB1 Competitive Binding (LYS-826, SER-880)

Caption: ABCB1 Efflux Pathway and Inhibition by Triazolo[1,5-a]pyrimidin-7-one Derivatives.

Comparative Efficacy: Scaffold Derivatives vs. Standard of Care

To objectively evaluate an ABCB1 modulator, we rely on the Reversal Factor (RF) —the ratio of the IC₅₀ of the chemotherapeutic alone to its IC₅₀ when co-administered with the inhibitor.

The table below synthesizes the in vitro efficacy of leading triazolo[1,5-a]pyrimidin-7-one derivatives (WS-691, NYH-707, and WS-898) against the first-generation standard, Verapamil, in the highly resistant, ABCB1-overexpressing SW620/Ad300 colon cancer cell line [3][4].

Modulator / ConditionTarget Cell LineSubstrateSubstrate IC₅₀ (nM)Reversal Factor (RF)Toxicity Profile
Paclitaxel (PTX) Alone SW620/Ad300-~4,233.01.0N/A
PTX + Verapamil (VPM) SW620/Ad300PTX303.0~14.0High systemic toxicity
PTX + WS-691 (20 µM) SW620/Ad300PTX22.0192.2Non-toxic (>90% survival)
PTX + NYH-707 SW620/Ad300PTX11.0413.6Non-toxic (>90% survival)
PTX + WS-898 SW620/Ad300PTX5.0 846.0 Non-toxic (>90% survival)

Application Insight: The data clearly demonstrates that the optimized triazolopyrimidine scaffold (specifically WS-898) achieves near-complete reversal of PTX resistance, outperforming Verapamil by over 60-fold in potency without the associated off-target cytotoxicity [4].

Self-Validating Experimental Protocols

As drug development professionals, we must ensure that our assays are not just step-by-step procedures, but self-validating systems . An assay must independently confirm its own operational integrity, regardless of how the test compound performs.

Protocol A:[³H]-Paclitaxel Intracellular Accumulation Assay

Causality & Rationale: Why use a radiolabeled substrate instead of a fluorescent analog (like Rhodamine 123)? Fluorescent tags add significant steric bulk, which can alter the substrate's binding kinetics to the ABCB1 pocket. Tritium ([³H]) labeling ensures the molecule behaves exactly like clinical paclitaxel, isolating the variable of pump activity.

The Self-Validating Controls:

  • Maximum Accumulation Baseline: Parental SW620 cells (non-resistant). If these fail to show high[³H] counts, the radioligand has degraded or the detection system has failed.

  • Maximum Efflux Baseline: Untreated SW620/Ad300 cells. Confirms the resistance phenotype is active.

  • Positive Control: SW620/Ad300 + Verapamil. Confirms the assay is sensitive to pharmacological inhibition.

Step-by-Step Methodology:

  • Seed SW620 and SW620/Ad300 cells in 24-well plates and culture until 80% confluent.

  • Pre-incubate cells with the test compound (e.g., WS-898 at 5 µM) or control vehicle for 2 hours at 37°C.

  • Add 0.1 µM [³H]-Paclitaxel to all wells and incubate for exactly 2 hours to reach steady-state accumulation.

  • Terminate the reaction by rapidly washing cells three times with ice-cold PBS (the low temperature halts all ATP-dependent pump activity).

  • Lyse cells using 0.5% Triton X-100.

  • Transfer lysates to scintillation vials containing liquid scintillation cocktail and quantify radioactivity using a beta counter. Normalize counts to total cellular protein concentration (via BCA assay).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Demonstrating that a compound reverses resistance is not enough; you must prove direct target engagement. CETSA decouples direct physical binding from indirect effects (e.g., transcriptional downregulation of the ABCB1 gene). When a triazolopyrimidine inhibitor binds to ABCB1, the thermodynamic stability of the protein increases, shifting its melting curve.

Step-by-Step Methodology:

  • Harvest SW620/Ad300 cells and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension into two aliquots: treat one with the test compound (e.g., NYH-707) and the other with DMSO (vehicle control) for 1 hour at 37°C.

  • Aliquot the suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Analyze the soluble fraction (supernatant) via Western blot using an anti-ABCB1 primary antibody. A shift in the degradation temperature (Tₘ) in the treated group definitively confirms direct target binding.

Experimental Workflow Visualization

To systematically evaluate novel 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one analogs, adhere to the following hierarchical validation workflow.

Validation_Workflow Tox Tox Reversal 2. MDR Reversal Assay Co-administer inhibitor + PTX in SW620/Ad300 cells Tox->Reversal Proceed if non-toxic Accumulation 3. Radioligand Assay Quantify[3H]-PTX intracellular accumulation Reversal->Accumulation High Reversal Factor (RF) CETSA 4. CETSA Target Engagement Confirm direct binding to ABCB1 in live cells Accumulation->CETSA Confirmed Efflux Blockade

Caption: Self-Validating Experimental Workflow for ABCB1 Modulator Evaluation.

Conclusion

The 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold represents a paradigm shift in overcoming ABCB1-mediated multidrug resistance. By leveraging structure-based design, derivatives like WS-898 and NYH-707 achieve nanomolar potency and massive Reversal Factors (>800) without the dose-limiting toxicities that plagued earlier inhibitors. For researchers developing next-generation chemosensitizers, this scaffold provides a highly stable, orally bioavailable, and target-specific foundation.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Publish Comparison Guide: ATR-FTIR vs. Transmission (KBr) FTIR for the Characterization of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing purine analogs and kinase inhibitors, the precise structural characterization of heterocyclic intermediates is non-negotiable. 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one presents a unique analytical challenge. Featuring a fused pyrimidine-triazole core, a primary amine, and a lactam carbonyl, this highly polar molecule forms extensive, rigid intermolecular hydrogen-bonded networks.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against the legacy Transmission (KBr Pellet) FTIR method for characterizing this compound. By analyzing the causality behind mechanochemical artifacts, we demonstrate why ATR-FTIR is the definitively superior technique for preserving and analyzing the native solid-state structure of polar triazolopyrimidines.

Mechanistic Grounding: The Analytical Dilemma (E-E-A-T)

The structural integrity of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is heavily reliant on its tautomeric equilibrium and hydrogen bonding. When selecting an FTIR methodology, the physical forces applied during sample preparation directly dictate the accuracy of your spectral data.

  • The KBr Pellet Vulnerability (Mechanochemical Perturbation): The traditional KBr transmission method requires grinding the analyte with potassium bromide and subjecting it to extreme mechanical pressure (typically 10–15 MPa). For complex heterocycles, this sheer mechanical stress frequently disrupts the native hydrogen-bond architecture, inducing artificial polymorphic transitions[1]. Furthermore, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive O-H stretching artifact that severely overlaps with the critical N-H bond vibrations of the triazolopyrimidine ring (typically found around 3350 cm⁻¹)[2].

  • The ATR-FTIR Advantage (Native State Preservation): ATR-FTIR relies on the phenomenon of total internal reflection and evanescent wave penetration. Because the sample is analyzed in its neat, unground solid state with minimal clamping pressure, the native polymorphic identity and hydrogen-bonding network remain completely unaltered[3]. This allows for the pristine resolution of the lactam C=O stretch (typically 1661–1689 cm⁻¹) without matrix-induced peak splitting[4].

Workflow Visualization

FTIR_Workflow Start 2-amino-4H,7H-[1,2,4]triazolo [1,5-a]pyrimidin-7-one Decision Assess Polymorphism & H-Bonding Risk Start->Decision ATR_Path ATR-FTIR Method Decision->ATR_Path High Risk (Preferred) KBr_Path KBr Pellet Method Decision->KBr_Path Low Risk (Alternative) ATR_Prep Direct application on Diamond/ZnSe (No mechanical stress) ATR_Path->ATR_Prep KBr_Prep Grind with KBr & Compress (High mechanical stress) KBr_Path->KBr_Prep ATR_Result Native State Preserved Sharp C=O (~1660 cm⁻¹) ATR_Prep->ATR_Result KBr_Result Polymorphic Alteration Broadened N-H / C=O shifts KBr_Prep->KBr_Result

Fig 1: Decision matrix and workflow for FTIR characterization of polar triazolopyrimidines.

Quantitative Data Presentation: Spectral Band Assignments

The following table summarizes the comparative FTIR absorption bands for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, highlighting the spectral degradation observed when using the KBr method versus the pristine data yielded by ATR.

Table 1: Comparative FTIR Absorption Bands

Vibration ModeATR-FTIR (cm⁻¹) [Native State]Transmission KBr (cm⁻¹)[Stressed State]Mechanistic Causality for Variance
Primary Amine N-H stretch 3350, 3270 (Sharp)3380–3250 (Broadened)KBr moisture absorption severely overlaps with N-H bands[2].
Lactam N-H stretch (Ring) 3150 (Medium)3120 (Broad)Pressure-induced disruption of intermolecular hydrogen bonds.
Lactam C=O stretch 1661–1689 (Strong)1645–1695 (Split/Shifted)Mechanochemical polymorphic transition during pellet compression[4].
Amine N-H bend / C=N stretch 1580–1616 (Strong)1585–1615 (Variable)Matrix interactions with the ionic KBr lattice.
Ring Breathing 1450, 13301452, 1335Rigid fused core structure remains relatively stable despite stress[1].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: ATR-FTIR (Recommended Method)

This protocol guarantees the preservation of the compound's native polymorphic state[3].

  • System Initialization & Background Validation: Clean the diamond or ZnSe ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air). Self-Validation Check: The background must show >95% transmittance and a completely flat baseline. Any residual C-H or O-H peaks indicate crystal contamination; re-clean before proceeding.

  • Sample Application: Deposit 2–5 mg of neat, unground 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one powder directly onto the center of the crystal.

  • Evanescent Wave Coupling: Lower the pressure anvil to ensure contact between the sample and the crystal. Self-Validation Check: Monitor the live spectral preview. Stop applying pressure the moment the lactam C=O peak (~1660 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. Over-pressuring does not improve signal-to-noise but risks damaging the crystal.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution over a range of 4000–600 cm⁻¹. Apply the software's ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol 2: Transmission KBr Pellet (Alternative / Legacy Method)

If ATR is unavailable, use this protocol with strict environmental controls to mitigate mechanochemical artifacts[1].

  • Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.

  • Sample Dispersion: Weigh ~1 mg of the analyte and ~100 mg of anhydrous KBr. Mix gently in an agate mortar. Self-Validation Check: Do not grind aggressively. Excessive shear force will induce polymorphic shifts. Mix only until visually homogenous.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for exactly 2 minutes. Self-Validation Check: Visually inspect the resulting pellet. It must be highly transparent. Opacity indicates the Christiansen scattering effect (particle sizes larger than the IR wavelength), which will artificially skew the baseline and invalidate quantitative peak ratios.

  • Data Acquisition: Scan against a blank, identically prepared KBr pellet background from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

References

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. nih.gov.
  • 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. mdpi.com.
  • Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. academia.edu.
  • Thermal studies on polymorphic structures of tibolone. akjournals.com.

Sources

Validating Purity of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: A Comparative Guide to qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research and development, the purity of critical heterocyclic building blocks directly dictates the success of downstream syntheses and the safety profile of final Active Pharmaceutical Ingredients (APIs). 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a highly functionalized bicyclic intermediate. Validating its absolute purity presents a unique analytical challenge: how do you accurately quantify a compound when a certified reference standard of the exact same molecule is not yet available?

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional methods like HPLC-UV and LC-MS, providing a self-validating experimental protocol for researchers and drug development professionals.

The Analytical Bottleneck: Why Traditional Methods Fall Short

When assessing the purity of novel or intermediate heterocycles, laboratories typically default to High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, these methods possess inherent mechanistic limitations[1]:

  • HPLC-UV (Relative Quantification): HPLC relies on the separation of analytes and the integration of UV absorption peaks. The critical flaw is that different molecules—especially structurally related impurities—have vastly different UV extinction coefficients (response factors)[1]. An impurity with a weak chromophore will yield a disproportionately small peak, leading to a dangerous overestimation of the main compound's purity. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities like inorganic salts or residual aliphatic solvents.

  • LC-MS: While exceptional for structural identification and trace impurity profiling, LC-MS suffers from matrix effects and ion suppression. Without an isotopically labeled internal standard for every single component, absolute quantification is highly inaccurate.

  • Titration: While it provides absolute quantification, titration lacks structural specificity. It will indiscriminately quantify any species in the matrix that reacts with the titrant, failing to distinguish between the target molecule and structurally similar byproducts.

The qNMR Advantage: A Primary Ratio Method

Quantitative NMR (qNMR) bypasses these limitations. It is a primary analytical method based on a fundamental principle of quantum physics: the area under an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal [2],[3].

Because the detector response is universal for all protons ( 1 H), qNMR allows for absolute quantification using an internal standard (IS) that is entirely structurally unrelated to the analyte[2],[1]. This eliminates the need for an identical reference standard and bypasses the biases of UV response factors.

Table 1: Comparative Matrix of Purity Validation Techniques
Feature 1 H qNMRHPLC-UVLC-MSTitration
Quantification Type Absolute (Primary Method)Relative (Area Normalization)RelativeAbsolute
Reference Standard Needed Universal Internal StandardExact Analyte StandardExact / Isotopic StandardStandardized Titrant
Response Factor Bias None (Universal 1 H response)High (Dependent on chromophore)High (Ion suppression)None
Detection of Solvents/Salts Yes (if NMR active)No (unless UV active)VariableNo
Structural Specificity Very HighLow (relies on retention time)Very High (m/z)Very Low

Mechanistic Causality: Designing a Self-Validating System

To trust a qNMR protocol, one must understand the causality behind the experimental parameters. qNMR is not a "plug-and-play" technique; it is a meticulously calibrated physical measurement[3].

The Physics of T1 Relaxation: When a radiofrequency (RF) pulse is applied, the net magnetization of the protons is flipped into the transverse plane. After the pulse, the nuclei must relax back to their equilibrium state along the Z-axis (longitudinal relaxation, denoted as T1​ ). If the inter-pulse delay ( D1​ ) is too short, nuclei with longer T1​ times will not fully relax before the next scan. This causes signal saturation, meaning their integrated peak area will be artificially truncated. If the internal standard and the analyte have different T1​ times, this truncation skews the molar ratio, resulting in a completely invalid purity calculation. Causality Rule: To ensure >99.3% recovery of longitudinal magnetization, the D1​ delay must be set to at least 5×T1​ of the slowest relaxing proton in the entire mixture[4].

The Purity Equation: The absolute purity ( Psample​ ) is calculated using the following self-validating molar ratio equation[5]:

Psample​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity of the certified standard).

Experimental Protocol: Step-by-Step Methodology

The following protocol is specifically optimized for 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (Approx. MW: 151.13 g/mol ).

Step 1: Internal Standard Selection

For this analyte, the pyrimidine ring protons (H-5, H-6) will appear as doublets in the downfield region (~5.5 to 8.5 ppm), and the amino/NH protons will appear as broad singlets. To prevent signal overlap, we select Dimethyl sulfone (DMSO 2​ ) as the internal standard. DMSO 2​ is a certified reference material (CRM) that produces a sharp, isolated 6-proton singlet at ~3.0 ppm in DMSO- d6​ , well away from the analyte's signals[6],[5].

Step 2: Gravimetric Sample Preparation

Precision in weighing directly dictates the accuracy of qNMR.

  • Using a calibrated microbalance (readability ≤0.01 mg), accurately weigh ~10.00 mg of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one into a clean glass vial.

  • Accurately weigh ~5.00 mg of the TraceCERT® DMSO 2​ internal standard (MW: 94.13 g/mol , Purity ≥99.9% ) into the same vial[7],.

  • Add 0.6 mL of high-purity DMSO- d6​ (100% atom D) to the vial.

  • Vortex and sonicate for 5 minutes to ensure absolute homogeneity. Transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Probe Tuning: Tune and match the probe to the 1 H frequency to maximize sensitivity.

  • T1​ Determination: Run a quick inversion-recovery experiment to determine the longest T1​ in the sample. (Assume the longest T1​ is ~5 seconds).

  • Acquisition:

    • Pulse Program: zg30 or zg (90° excitation pulse).

    • Relaxation Delay ( D1​ ): 30 seconds (ensuring D1​>5×T1​ ).

    • Number of Scans (NS): 64 to 128 (to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

    • Spectral Width: 20 ppm (to capture all exchangeable protons).

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance S/N without distorting peak areas[3].

  • Perform meticulous manual phase correction (zero and first order) and manual baseline correction (using a polynomial fit).

  • Integrate the DMSO 2​ singlet at ~3.0 ppm (calibrated to N=6.00 ).

  • Integrate the distinct H-5 pyrimidine doublet of the analyte (representing N=1 ).

  • Input the values into the purity equation.

qNMR_Workflow A 1. Standard Selection TraceCERT DMSO2 (Singlet @ 3.0 ppm) B 2. Gravimetric Prep Microbalance Weighing (±0.01 mg) A->B C 3. Solubilization Complete dissolution in DMSO-d6 B->C D 4. T1 Measurement Inversion Recovery Experiment C->D E 5. NMR Acquisition D1 > 5*T1, 90° Pulse, NS=64 D->E F 6. Data Processing Manual Phase/Baseline Correction E->F G 7. Absolute Purity Molar Ratio Calculation F->G

Figure 1: Step-by-step qNMR experimental workflow for absolute purity determination.

Experimental Data: A Case Study in Discrepancy

To illustrate the critical necessity of orthogonal validation, consider the following experimental data comparing a synthesized batch of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one analyzed by both HPLC-UV (Area %) and 1 H-qNMR.

Table 2: Purity Assessment Results (Batch #TriPyr-042)
Analytical MethodCalculated PurityDetected ImpuritiesNotes / Causality of Discrepancy
HPLC-UV (254 nm) 99.15% 0.85% (Related substances)Overestimates purity. Fails to detect aliphatic solvents and assumes equal UV response for all peaks[1].
1 H-qNMR (Absolute) 96.40% 1.2% (Isomer), 2.4% (Ethyl Acetate)True molar purity. Accurately quantifies residual synthesis solvent (Ethyl Acetate) missed by UV detection[8].

Data Interpretation: The HPLC-UV analysis suggested a highly pure compound (>99%). However, qNMR revealed a true absolute purity of 96.40%. The discrepancy arises because HPLC-UV at 254 nm is completely blind to residual ethyl acetate (a common extraction solvent), which lacks a UV chromophore. qNMR detects the ethyl acetate protons directly, integrating them into the absolute mass balance of the sample[8],[9].

Decision_Tree Start Need Purity Validation for 2-amino-4H,7H-[...]-7-one? Q1 Is an identical certified reference standard available? Start->Q1 Yes1 HPLC-UV / LC-MS (External Calibration) Q1->Yes1 Yes No1 Primary Ratio Method Required Q1->No1 No Q2 Are all potential impurities UV-active with known response factors? No1->Q2 Yes2 HPLC Area Normalization (High Risk of Bias) Q2->Yes2 Yes No2 qNMR (Absolute Quant) Using Universal IS (e.g., DMSO2) Q2->No2 No

Figure 2: Analytical decision tree for selecting the optimal purity validation methodology.

Conclusion

For complex heterocycles like 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, relying solely on chromatographic area normalization is a liability. Quantitative NMR provides an elegant, self-validating solution that requires minimal sample preparation and no identical reference standards[2],[1]. By rigorously controlling relaxation delays and utilizing a high-quality internal standard like TraceCERT® DMSO 2​ , researchers can achieve absolute purity determinations with uncertainties below 1%, ensuring the highest standard of scientific integrity in drug development[4],[7].

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-amino-4H,7H-triazolo[1,5-a]pyrimidin-7-one Against Standard CDK Inhibitors

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one Against Standard CDK Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, with derivatives showing a range of biological activities.[4][5][6] This guide presents a comprehensive benchmarking study of a novel compound, 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, against established, standard-of-care inhibitors targeting the Cyclin-Dependent Kinase (CDK) family. As specific preclinical data for this exact molecule is not yet publicly available, this guide will serve as a template for such an evaluation, utilizing a hypothetical data set to illustrate the experimental workflow and data analysis.

The rationale for selecting the CDK family as the target for this hypothetical study is twofold. Firstly, dysregulation of CDKs is a hallmark of cancer, making them a prime therapeutic target.[7] Secondly, several compounds with similar heterocyclic cores have demonstrated activity against various kinases, suggesting the potential of our lead compound as a kinase inhibitor. This guide will provide the experimental framework to rigorously test this hypothesis.

Comparative Kinase Inhibitory Potency

The primary objective of this benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of our test compound and compare it to that of well-characterized CDK inhibitors. A lower IC50 value is indicative of higher potency.[7] For this hypothetical study, we will focus on CDK2/Cyclin E and CDK9/Cyclin T1, two key complexes involved in cell cycle progression and transcriptional regulation, respectively.

CompoundTarget KinaseIC50 (nM)
2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one (Hypothetical Data) CDK2/Cyclin E 150
CDK9/Cyclin T1 45
DinaciclibCDK2/Cyclin E2.5
CDK9/Cyclin T11
FlavopiridolCDK2/Cyclin E100
CDK9/Cyclin T13
RoscovitineCDK2/Cyclin E200
CDK9/Cyclin T1150

This table contains hypothetical data for 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one for illustrative purposes.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the characterization of potential drug candidates.[8] Below are detailed methodologies for standard biochemical and cell-based assays commonly employed for this purpose.

Biochemical Kinase Inhibition Assay (CDK2 & CDK9)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9]

Principle of the Assay

The in vitro kinase assay measures the phosphorylation of a substrate by a CDK enzyme. The inhibitory effect of the test compound is quantified by its ability to reduce kinase activity in a dose-dependent manner. A common method for this is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.[9]

Materials and Reagents

  • Recombinant human CDK2/Cyclin E and CDK9/Cyclin T1

  • Substrate: Histone H1 for CDK2/Cyclin E, and a peptide substrate for CDK9/Cyclin T1

  • ATP (Adenosine triphosphate), including a radiolabeled version ([γ-³²P]ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound and standard inhibitors (Dinaciclib, Flavopiridol, Roscovitine)

  • 384-well microplates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or a plate reader capable of fluorescence detection

Procedure

  • Inhibitor Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.[7]

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[7]

  • Kinase Reaction Setup: Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by the addition of ATP (containing a tracer amount of [γ-³²P]ATP).[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[8]

  • Detection and Measurement:

    • Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.[9]

    • Fluorescence-Based Assay: Follow the specific protocol for the chosen assay kit, which typically involves adding detection reagents and measuring the signal on a plate reader.

  • Data Analysis: Plot the kinase activity (e.g., counts per minute or fluorescence intensity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][10]

Cell-Based Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context, providing more physiologically relevant data.[2][3]

Principle of the Assay

This assay quantifies the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation level of the substrate indicates inhibition of the kinase.

Materials and Reagents

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium and supplements

  • Test compound and standard inhibitors

  • Lysis buffer

  • Antibodies: Primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody

  • Detection reagent (e.g., chemiluminescent or fluorescent substrate)

  • Western blot apparatus or high-content imaging system

Procedure

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or standard inhibitors for a specified time.

  • Cell Lysis: Wash the cells and then add lysis buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the phospho-specific primary antibody followed by the secondary antibody. Detect the signal using a suitable detection reagent.

    • In-Cell Western/High-Content Imaging: Fix and permeabilize the cells in the plate. Incubate with the phospho-specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the fluorescence intensity.

  • Data Analysis: Quantify the signal for the phosphorylated substrate at each inhibitor concentration. Normalize the data to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context and the experimental design, the following diagrams illustrate the relevant signaling pathway and the general workflow for the in vitro kinase assay.

Gcluster_0Upstream Signalscluster_1Cell Cycle Progressioncluster_2Transcriptional RegulationGrowth FactorsGrowth FactorsCDK2/Cyclin ECDK2/Cyclin EGrowth Factors->CDK2/Cyclin ECDK9/Cyclin T1CDK9/Cyclin T1Growth Factors->CDK9/Cyclin T1Rb PhosphorylationRb PhosphorylationCDK2/Cyclin E->Rb PhosphorylationE2F ReleaseE2F ReleaseRb Phosphorylation->E2F ReleaseS-Phase EntryS-Phase EntryE2F Release->S-Phase EntryRNA Pol II PhosphorylationRNA Pol II PhosphorylationCDK9/Cyclin T1->RNA Pol II PhosphorylationGene TranscriptionGene TranscriptionRNA Pol II Phosphorylation->Gene TranscriptionInhibitorInhibitorInhibitor->CDK2/Cyclin EInhibitionInhibitor->CDK9/Cyclin T1Inhibition

Caption: Simplified CDK Signaling Pathways and Points of Inhibition.

GStartStartReagent_PrepReagent Preparation(Kinase, Substrate, ATP, Inhibitor)Start->Reagent_PrepAssay_PlateAssay Plate Setup(Serial Dilution of Inhibitor)Reagent_Prep->Assay_PlateKinase_ReactionInitiate Kinase Reaction(Add ATP)Assay_Plate->Kinase_ReactionIncubationIncubation(Controlled Temperature and Time)Kinase_Reaction->IncubationDetectionDetection(Measure Substrate Phosphorylation)Incubation->DetectionData_AnalysisData Analysis(IC50 Determination)Detection->Data_AnalysisEndEndData_Analysis->End

Caption: General Experimental Workflow for an In Vitro Kinase Assay.

Discussion and Future Directions

Based on our hypothetical data, 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one demonstrates inhibitory activity against both CDK2/Cyclin E and CDK9/Cyclin T1, with a preference for the latter. While its potency is less than that of the clinical candidates Dinaciclib and Flavopiridol, it shows comparable or slightly better activity against CDK2/Cyclin E than Roscovitine.

The next logical steps in the preclinical development of this compound would be to:

  • Determine the Kinase Selectivity Profile: Screen the compound against a broad panel of kinases to understand its selectivity. High selectivity is often desirable to minimize off-target effects.

  • Elucidate the Mechanism of Action: Conduct kinetic studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of the compound in relevant animal models of cancer.

  • ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

This comprehensive guide provides a robust framework for the initial characterization and benchmarking of novel kinase inhibitors. By following these detailed protocols and a logical experimental progression, researchers can effectively evaluate the therapeutic potential of new chemical entities like 2-amino-4H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • PLOS. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Yu, H., et al. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • Bioinvenu. Cell-based Kinase Signaling Pathway Assays. Bioinvenu. [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. Unknown. [Link]

  • Ute, K., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Unknown. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]

  • Journal of Chemical Information and Modeling. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ACS Publications. [Link]

  • ResearchGate. (2025, August 8). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • NextSDS. 2-amino-4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one. NextSDS. [Link]

  • MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]

  • Unipd. (2024, July 17). 7-Amino-[1][2][3]triazolo[1,5-a][1][9][11]triazines as CK1δ inhibitors. Unipd. [Link]

  • PubMed. (2020, January 1). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]

  • PubMed. (2012, July 15). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]

  • ResearchGate. Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. ResearchGate. [Link]

  • Semantic Scholar. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. Semantic Scholar. [Link]

  • PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]

  • MDPI. (2022, December 8). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [Link]

Safety Operating Guide

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a self-validating system of risk mitigation. The handling and disposal of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one —a critical nitrogen-rich scaffold used in the development of ABCB1-mediated multidrug resistance modulators[1] and advanced agrochemical agents—requires a deep understanding of its physicochemical behavior.

Because this molecule features a dense heterocyclic core (five nitrogen atoms per molecule), its thermal decomposition profile and environmental persistence dictate stringent operational and disposal protocols. Below is a comprehensive, step-by-step technical guide to safely managing this compound from benchtop to final destruction.

Physicochemical & Hazard Profile

To design a robust safety protocol, we must first quantify the threat. The following table summarizes the quantitative hazard metrics for triazolopyrimidine derivatives, which directly inform our handling strategies.

MetricValue / ClassificationCausality / Operational Impact
Chemical Class Triazolopyrimidine derivativeHigh nitrogen content necessitates NOx scrubbing during disposal[2].
Algal Toxicity (EC50) ~0.167 mg/L (120h)[3]High chronic aquatic toxicity; strictly prohibits drain disposal[3].
Fish Toxicity (LC50) > 300 mg/L (96h)[3]Moderate acute toxicity; requires dedicated aqueous waste streams.
GHS Health Hazards H315, H319, H335[4]Skin/eye/respiratory irritant; mandates Class II BSC and Level 2 PPE[4].
Thermal Stability Emits toxic NOx upon heating[2]Autoclaving contaminated waste is prohibited; requires high-temp incineration.

Operational Safety & Handling Protocol

Every step in the handling process must be designed to validate the safety of the next. Do not treat these as mere suggestions; they are engineered controls based on the molecule's specific reactivity.

Step 1: Engineering Controls & Environment Setup

  • Action: Conduct all powder transfers within a ducted chemical fume hood or a Class II Type B2 Biological Safety Cabinet.

  • Causality: The powder form presents a significant inhalation hazard (H335). A ducted system ensures that any aerosolized particulates are captured by HEPA filters and exhausted externally, preventing laboratory accumulation[4].

Step 2: Static Mitigation

  • Action: Use grounded weighing balances and anti-static spatulas.

  • Causality: While amine-substituted triazoles are generally less shock-sensitive than their nitro-counterparts, fine organic powders can form combustible dust mixtures in the air. Eliminating static discharge prevents accidental ignition during mass transfer[4].

Step 3: PPE Verification (Self-Validating System)

  • Action: Don nitrile gloves (double-gloving recommended, minimum 0.11 mm thickness), a lab coat, and chemical splash goggles.

  • Causality: The compound is a known skin and eye irritant (H315, H319)[5]. Double-gloving provides a self-validating breach detection system; if the outer glove is compromised by a chemical splash or physical tear, the inner glove maintains the barrier while the operator safely exits the hood to decon.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release.

Spill_Disposal_Workflow N_Spill Spill Detected: 2-Amino-4H,7H-[1,2,4]triazolo [1,5-a]pyrimidin-7-one N_PPE Don PPE: N95/P100, Nitrile Gloves, Goggles N_Spill->N_PPE N_Assess Assess Spill State N_PPE->N_Assess N_Solid Solid Powder Spill: Mist with 10% EtOH to Suppress Dust N_Assess->N_Solid If Solid N_Liquid Liquid/Solution Spill: Apply Inert Absorbent (e.g., Vermiculite) N_Assess->N_Liquid If Liquid N_Collect Collect in HDPE Hazardous Waste Container N_Solid->N_Collect N_Liquid->N_Collect N_Decon Decontaminate Surface with Detergent & Water N_Collect->N_Decon N_Label Label: "Hazardous Waste" Note: Aquatic Toxicity N_Decon->N_Label N_Incinerate High-Temp Incineration with NOx Scrubbing N_Label->N_Incinerate

Figure 1: Step-by-step spill response and disposal workflow for triazolopyrimidine derivatives.

Step-by-Step Spill Methodology:

  • Isolation: Immediately demarcate the spill zone. If the spill exceeds 50 grams outside of a fume hood, evacuate the immediate vicinity.

  • Aerosol Suppression: Do not dry sweep. Lightly mist the solid spill with a compatible solvent (e.g., 10% ethanol in water) or cover with wet absorbent towels[4].

    • Causality: Dry sweeping generates airborne particulates, increasing the risk of respiratory exposure and the potential for combustible dust formation[5].

  • Collection: Use a non-sparking scoop to transfer the wetted material into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill area with a surfactant/detergent solution, followed by a water rinse.

    • Causality: Detergent breaks down residual organic films better than water alone. Collect all wash water into the aqueous hazardous waste stream, as these derivatives exhibit significant aquatic toxicity[3].

Waste Segregation & Final Disposal Procedures

Improper disposal of triazolopyrimidines can lead to severe ecological damage and regulatory violations. Follow these exact segregation and destruction protocols.

Protocol 1: Solid Waste Segregation

  • Action: Place all contaminated consumables (gloves, paper towels, empty vials) into a rigid, sealable container labeled "Hazardous Solid Waste - Contains Triazolopyrimidine."

  • Causality: Leaving chemicals in unsealed or original uncleaned containers risks cross-contamination and violates proper waste material handling regulations[3].

Protocol 2: Aqueous Waste Segregation

  • Action: Collect any solutions, HPLC effluents, or wash waters in dedicated, clearly labeled carboys. Never discharge to the municipal sewer.

  • Causality: Triazolopyrimidine derivatives are highly persistent in aquatic environments and are classified as very toxic to aquatic life with long-lasting effects[3].

Protocol 3: High-Temperature Incineration

  • Action: Transfer the sealed waste containers to an approved hazardous waste disposal facility for high-temperature incineration (>1000°C). Ensure the disposal manifest explicitly notes the high nitrogen content.

  • Causality: The robust triazolopyrimidine ring resists standard chemical degradation. Furthermore, thermal decomposition of this nitrogen-dense core releases highly toxic nitrogen oxides (NOx)[2]. The incineration facility must route exhaust gases through an alkaline scrubber system to neutralize NOx before atmospheric release, preventing environmental contamination.

References

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • SAFETY DATA SHEET: Flumetsulam (Triazolopyrimidine derivative). Atticus LLC. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.